1-Chloro-4-methylcyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-chloro-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEUJTFLMQRIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239272 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-68-0 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-4-methylcyclohexane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 931-68-0) is a colorless liquid and a halogenated cycloalkane derivative.[1] Its structure, featuring a chlorine atom and a methyl group on a cyclohexane (B81311) ring, leads to the existence of cis and trans stereoisomers, each with distinct conformational preferences and properties. This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis. It serves as a technical resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Isomerism
This compound is a cyclic organic compound with the molecular formula C7H13Cl.[2] The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, both the chloro and methyl groups are on the same face of the ring (one axial, one equatorial in the most stable chair conformation). In the trans isomer, they are on opposite faces (both can be equatorial or both axial). The trans-diequatorial conformation is generally the more stable due to reduced steric strain.[3]
Molecular Identifiers:
-
IUPAC Name: this compound[4]
-
SMILES: CC1CCC(CC1)Cl[4]
-
InChI: InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3[5]
-
InChIKey: KNEUJTFLMQRIFD-UHFFFAOYSA-N[5]
Physical Properties
The physical properties of this compound are summarized in the table below. Data generally refers to the mixture of isomers unless otherwise specified.
| Property | Value | Reference(s) |
| Molecular Weight | 132.63 g/mol | [2][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.95 g/cm³ | [1][2] |
| Boiling Point | 165.5 °C at 760 mmHg | [1][2] |
| Flash Point | 41.8 °C | [1][2] |
| Vapor Pressure | 2.46 mmHg at 25 °C | [2] |
| Refractive Index | 1.45 | [1][6] |
| LogP (Octanol/Water Partition Coefficient) | 2.80 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): Electron ionization mass spectra are available through the NIST/EPA/NIH Mass Spectral Library.[5] The NIST WebBook provides access to this data for detailed analysis of fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data have been reported and are essential for confirming the structure and stereochemistry of the isomers.[4]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database, showing characteristic C-H and C-Cl stretching and bending vibrations.[7]
Chemical Properties and Reactivity
As a secondary alkyl halide, this compound undergoes nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: The reactivity of this compound in nucleophilic substitution reactions is influenced by the stereochemistry of the isomers. It can react via both SN1 and SN2 mechanisms, although SN1 is more likely for tertiary analogues like 1-chloro-1-methylcyclohexane (B1295254) due to the formation of a more stable carbocation.[8] The stability of the intermediate carbocation is a key factor in its reaction pathways.
-
Conformational Stability: The trans isomer exists primarily in a diequatorial conformation (1-ee), which is more stable than the diaxial conformation (1-aa).[3] The energy difference is related to the A-values of the chloro and methyl groups. The diequatorial conformation of trans-1-chloro-4-methylcyclohexane is considered a low-energy reference state with minimal steric interactions.[3]
Experimental Protocols
Synthesis of this compound from 4-Methylcyclohexanol (B52717)
A common method for the synthesis of this compound involves the reaction of 4-methylcyclohexanol with a source of hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[2]
Materials and Reagents:
-
4-methylcyclohexanol (cis/trans mixture)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place 4-methylcyclohexanol.
-
Reagent Addition: Cautiously add an excess of concentrated hydrochloric acid and a catalytic amount of anhydrous zinc chloride.
-
Reaction Conditions: Heat the mixture under reflux for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthesis workflow for this compound.
Conformational Analysis
The stereochemistry of this compound is best understood by examining the chair conformations of its cis and trans isomers. The relative stability of these conformers dictates the overall energy and reactivity of the molecule.
Caption: Chair conformation equilibrium in cis and trans isomers.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves and safety goggles, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a key intermediate in organic synthesis with well-defined physical and chemical properties. Its stereoisomeric nature and conformational behavior are critical considerations for its application in research and development. This guide provides essential data and protocols to support its use in a scientific setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. organic chemistry - Why trans-1-chloro-4-methylcyclohexane have a higher relative energy than trans-1-chloro-2-methylcyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. This compound [webbook.nist.gov]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of cis- and trans-1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of cis- and trans-1-chloro-4-methylcyclohexane, crucial building blocks in medicinal chemistry and materials science. This document details the strategic approaches to selectively obtain each isomer, starting from the readily available 4-methylcyclohexanol. The guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the replication and adaptation of these synthetic methods in a research and development setting.
Introduction
Substituted cyclohexanes are prevalent motifs in a vast array of biologically active molecules and functional materials. The specific spatial arrangement of substituents on the cyclohexane (B81311) ring profoundly influences their physical, chemical, and biological properties. Consequently, the ability to selectively synthesize specific stereoisomers is of paramount importance. This guide focuses on the preparation of cis- and trans-1-chloro-4-methylcyclohexane, highlighting the stereochemical control achievable through the judicious choice of reagents and reaction pathways.
The primary precursor for both target isomers is 4-methylcyclohexanol, which exists as a mixture of cis and trans isomers. The stereochemical outcome of the chlorination reaction is dictated by the mechanism of the chosen synthetic route, primarily revolving around nucleophilic substitution reactions (SN1 and SN2).
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for the starting materials and the target products is presented below for easy reference and comparison.
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Methylcyclohexanol | Mixture | C₇H₁₄O | 114.19 | 171-173 |
| 1-Chloro-4-methylcyclohexane | Mixture | C₇H₁₃Cl | 132.63 | ~165.5[1] |
Spectroscopic Data Summary
| Compound | Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| trans-1-Chloro-4-methylcyclohexane | trans | Specific data not available in search results | Specific data not available in search results | C-H stretch (~2850-2950), C-Cl stretch |
| cis-1-Chloro-4-methylcyclohexane | cis | Specific data not available in search results | Specific data not available in search results | C-H stretch (~2850-2950), C-Cl stretch |
Synthetic Pathways and Reaction Mechanisms
The synthesis of the target isomers hinges on the stereochemistry of the starting alcohol and the chosen chlorinating agent, which dictates the reaction mechanism.
Synthesis of trans-1-Chloro-4-methylcyclohexane (Retention of Configuration)
The conversion of trans-4-methylcyclohexanol to trans-1-chloro-4-methylcyclohexane is typically achieved with thionyl chloride (SOCl₂). This reaction proceeds with overall retention of stereochemistry via a double inversion mechanism (SNi mechanism followed by an external SN2 attack by the displaced chloride).
Caption: Synthesis of the trans isomer.
Synthesis of cis-1-Chloro-4-methylcyclohexane (Inversion of Configuration)
To achieve an inversion of stereochemistry from trans-4-methylcyclohexanol to cis-1-chloro-4-methylcyclohexane, a two-step procedure is employed. First, the alcohol is converted to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate then undergoes an SN2 reaction with a chloride source, such as sodium chloride (NaCl), leading to the desired cis product with inverted stereochemistry.[2]
Caption: Synthesis of the cis isomer.
Experimental Protocols
The following are generalized experimental protocols based on established chemical principles. Researchers should optimize these procedures based on their specific laboratory conditions and analytical capabilities.
Synthesis of trans-1-Chloro-4-methylcyclohexane
Materials:
-
trans-4-Methylcyclohexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve trans-4-methylcyclohexanol in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain trans-1-chloro-4-methylcyclohexane.
Synthesis of cis-1-Chloro-4-methylcyclohexane
Step 1: Synthesis of trans-4-Methylcyclohexyl Tosylate
Materials:
-
trans-4-Methylcyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (or other suitable solvent)
-
Cold, dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trans-4-methylcyclohexanol in anhydrous pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (approximately 1.1 equivalents) in portions to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition, continue stirring at 0 °C for several hours, then let the mixture stand at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with cold, dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Synthesis of cis-1-Chloro-4-methylcyclohexane
Materials:
-
trans-4-Methylcyclohexyl tosylate
-
Sodium chloride (NaCl)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the crude trans-4-methylcyclohexyl tosylate and a molar excess of sodium chloride in anhydrous DMF.
-
Heat the mixture with stirring for several hours at an elevated temperature (e.g., 80-100 °C), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain cis-1-chloro-4-methylcyclohexane.
Logical Workflow for Isomer Synthesis
The selection of the appropriate synthetic route is determined by the desired stereochemical outcome. The following diagram illustrates the decision-making process.
Caption: Decision workflow for isomer synthesis.
Conclusion
This technical guide has outlined the stereoselective synthesis of cis- and trans-1-chloro-4-methylcyclohexane from trans-4-methylcyclohexanol. The key to achieving the desired stereoisomer lies in the choice of the chlorinating agent and reaction pathway, which dictates whether the reaction proceeds with retention or inversion of configuration at the carbon center. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the targeted preparation of these important molecular building blocks. It is recommended that all synthesized compounds be thoroughly characterized by modern analytical techniques to confirm their identity and purity.
References
An In-depth Technical Guide to the Stereoisomers of 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomers of 1-chloro-4-methylcyclohexane, focusing on their conformational analysis, thermodynamic stability, and synthetic pathways. The content is tailored for professionals in chemical research and drug development who require a deep understanding of stereoisomerism and its implications.
Introduction to Stereoisomerism in this compound
This compound, a disubstituted cyclohexane (B81311), exists as two primary stereoisomers: cis-1-chloro-4-methylcyclohexane and trans-1-chloro-4-methylcyclohexane.[1] These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the chloro and methyl groups relative to the cyclohexane ring. The stereoisomerism in these compounds is critical as it dictates their three-dimensional shape, which in turn influences their physical properties and biological activity.
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The interplay between the cis/trans isomerism and the axial/equatorial positioning of the substituents in the chair conformers is the central theme of the stereochemical analysis of this molecule.
Conformational Analysis and Thermodynamic Stability
The stability of the stereoisomers and their respective conformers is primarily governed by steric interactions, particularly 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2][3]
Conformational Energies (A-values)
The A-values for the methyl and chloro substituents are crucial for predicting the most stable conformations of this compound.
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
| Methyl (-CH₃) | ~1.7 - 1.8 | ~7.1 - 7.6 |
| Chloro (-Cl) | ~0.4 - 0.5 | ~1.7 - 2.1 |
Note: The exact A-value can vary slightly depending on the experimental conditions and the literature source.
trans-1-Chloro-4-methylcyclohexane
The trans isomer can exist as two interconverting chair conformers: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[4]
-
Diequatorial Conformer: This is the more stable conformer as both the larger methyl group and the chloro group avoid unfavorable 1,3-diaxial interactions.
-
Diaxial Conformer: This conformer is significantly less stable due to the steric strain from the 1,3-diaxial interactions of both the methyl group and the chlorine atom with the axial hydrogens on the same side of the ring.
The energy difference between these two conformers can be estimated by summing the A-values of the two substituents.
ΔG° (diaxial - diequatorial) ≈ A(CH₃) + A(Cl) ≈ 1.7 kcal/mol + 0.5 kcal/mol = 2.2 kcal/mol
This significant energy difference indicates that at equilibrium, the diequatorial conformer of trans-1-chloro-4-methylcyclohexane is overwhelmingly favored.
cis-1-Chloro-4-methylcyclohexane
The cis isomer also exists as two chair conformers that are in rapid equilibrium. In both conformers, one substituent is in an axial position while the other is in an equatorial position.
-
Conformer 1: Methyl group equatorial, Chloro group axial.
-
Conformer 2: Methyl group axial, Chloro group equatorial.
The relative stability of these two conformers is determined by the difference in the A-values of the methyl and chloro groups. Since the methyl group has a significantly larger A-value than the chloro group, the conformer with the methyl group in the equatorial position is more stable.
ΔG° (axial-Me - equatorial-Me) ≈ A(CH₃) - A(Cl) ≈ 1.7 kcal/mol - 0.5 kcal/mol = 1.2 kcal/mol
This energy difference favors the conformer with the equatorial methyl group and axial chloro group.
Experimental Protocols
Synthesis of Stereoisomers
The stereoisomers of this compound can be synthesized from the corresponding stereoisomers of 4-methylcyclohexanol.
Protocol 3.1.1: Synthesis of trans-1-Chloro-4-methylcyclohexane
This synthesis involves the direct substitution of the hydroxyl group with a chlorine atom with retention of configuration, often using thionyl chloride (SOCl₂).
-
Materials: trans-4-methylcyclohexanol, thionyl chloride (SOCl₂), pyridine (B92270), diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve trans-4-methylcyclohexanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution, followed by the dropwise addition of pyridine. Pyridine acts as a base to neutralize the HCl generated.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into a separatory funnel containing cold water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting trans-1-chloro-4-methylcyclohexane by distillation.
-
Protocol 3.1.2: Synthesis of cis-1-Chloro-4-methylcyclohexane
The synthesis of the cis isomer from trans-4-methylcyclohexanol requires an inversion of stereochemistry. This is typically achieved through a two-step process involving the formation of a tosylate followed by an Sₙ2 reaction with a chloride source.[5]
-
Materials: trans-4-methylcyclohexanol, p-toluenesulfonyl chloride (TsCl), pyridine, lithium chloride (LiCl), acetone (B3395972), diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
Tosylation: In a flask, dissolve trans-4-methylcyclohexanol in pyridine and cool the solution in an ice bath. Slowly add p-toluenesulfonyl chloride in portions. Stir the reaction mixture at 0°C for several hours. Pour the mixture into cold water and extract the product with diethyl ether. Wash the ether layer, dry it, and evaporate the solvent to obtain the tosylate.
-
Sₙ2 Reaction: Dissolve the obtained tosylate in acetone and add an excess of lithium chloride. Reflux the mixture for several hours. The chloride ion will displace the tosylate group via an Sₙ2 mechanism, resulting in an inversion of configuration.
-
After the reaction is complete, cool the mixture, filter off any solids, and remove the acetone by evaporation.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the resulting cis-1-chloro-4-methylcyclohexane by distillation.
-
Determination of Conformational Energies by NMR Spectroscopy
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational equilibria of cyclohexane derivatives. By cooling the sample, the rate of chair-chair interconversion can be slowed down sufficiently to observe the signals of individual conformers.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe.
-
Sample Preparation: Prepare a solution of the this compound isomer in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂). The concentration should be optimized for the spectrometer, typically in the range of 10-50 mg/mL.
-
Experimental Procedure:
-
Acquire a standard ¹³C NMR spectrum at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and an averaged spectrum is observed.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
At each temperature, allow the sample to equilibrate for several minutes before acquiring a ¹³C NMR spectrum.
-
Continue cooling until the signals for the individual chair conformers are resolved (decoalescence). This typically occurs at temperatures below -60°C.
-
Integrate the signals corresponding to the same carbon in the two different conformers. The ratio of the integrals gives the equilibrium constant (K) at that temperature.
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.
-
By measuring K at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a van 't Hoff plot (ln(K) vs. 1/T).
-
Computational Chemistry Protocol
Computational methods, such as density functional theory (DFT), are valuable for predicting the geometries and relative energies of the different stereoisomers and conformers.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Structure Building: Build the initial 3D structures of the cis and trans isomers of this compound in their respective chair conformations using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this type of molecule is B3LYP with a 6-31G(d) basis set. This will find the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and the energy differences between them. These theoretical values can then be compared with the experimental data obtained from NMR spectroscopy.
-
Visualizations
The following diagrams illustrate the key conformational relationships of the stereoisomers of this compound.
Caption: Conformational equilibrium of trans-1-chloro-4-methylcyclohexane.
Caption: Conformational equilibrium of cis-1-chloro-4-methylcyclohexane.
Conclusion
A thorough understanding of the stereoisomers of this compound requires a detailed analysis of their conformational preferences. The interplay of the cis/trans relationship and the energetic cost of axial versus equatorial substitution dictates the overall stability of each isomer. The diequatorial conformer of the trans isomer is the most stable species overall. For the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. The experimental and computational protocols outlined in this guide provide a robust framework for the synthesis, characterization, and theoretical analysis of these and other substituted cyclohexane systems, which is of fundamental importance in the rational design of molecules in drug development and materials science.
References
Conformational analysis of 1-Chloro-4-methylcyclohexane isomers
An In-depth Technical Guide to the Conformational Analysis of 1-Chloro-4-methylcyclohexane Isomers
Introduction
Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with their interconversion, is a cornerstone of stereochemistry. For cyclic molecules like cyclohexane (B81311) and its derivatives, this analysis is critical for understanding their reactivity, physical properties, and biological interactions. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1][2]
When substituents are introduced onto the cyclohexane ring, they can occupy either axial or equatorial positions. Axial positions are parallel to the principal axis of the ring, leading to greater steric hindrance due to 1,3-diaxial interactions.[3][4] Equatorial positions, on the other hand, point away from the ring, representing a more stable, lower-energy state.[3][5] This guide provides a detailed analysis of the conformational isomers of this compound, a disubstituted cyclohexane with both cis and trans geometric isomers.
Isomers of this compound
This compound exists as two geometric isomers: cis and trans. In the cis isomer, the chloro and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[6][7] Each of these isomers can exist as a pair of interconverting chair conformations through a process known as a ring flip.
Conformational Analysis of trans-1-Chloro-4-methylcyclohexane
The trans isomer has two possible chair conformations that are in equilibrium. In one conformation, both the chloro and methyl substituents are in equatorial positions (diequatorial). In the other, resulting from a ring flip, both substituents are in axial positions (diaxial).[8]
The stability of these conformers is dictated by the steric strain introduced by the substituents. The energy cost of placing a substituent in an axial position is known as its "A-value," which corresponds to the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[5][9]
-
Diequatorial Conformer: This is the most stable conformation as both bulky groups occupy the spacious equatorial positions, avoiding significant steric strain.[8][10]
-
Diaxial Conformer: This conformation is significantly less stable due to the steric hindrance between the axial chloro and methyl groups and the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[8]
The total steric strain in the diaxial conformer is approximately the sum of the A-values for the individual substituents.[8][11]
Quantitative Conformational Analysis Data: trans Isomer
| Substituent | A-Value (kcal/mol) |
| Chloro (-Cl) | ~0.4[12] |
| Methyl (-CH₃) | ~1.8[12] |
Energy Difference Calculation: The energy difference (ΔG°) between the diaxial and diequatorial conformers is calculated as the sum of the A-values of the axial substituents.
ΔG° = A(Cl) + A(CH₃) = 0.4 kcal/mol + 1.8 kcal/mol = 2.2 kcal/mol
This substantial energy difference indicates that the equilibrium heavily favors the diequatorial conformation.
Figure 1: Conformational equilibrium of trans-1-chloro-4-methylcyclohexane.
Conformational Analysis of cis-1-Chloro-4-methylcyclohexane
For the cis isomer, a ring flip interconverts two conformations where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial).[10] Unlike the trans isomer, neither conformation can have both groups in the preferred equatorial position.
The relative stability of the two conformers depends on which substituent occupies the more sterically demanding axial position. The conformer with the larger group in the equatorial position will be more stable.[10][13] Since the methyl group is bulkier than the chloro group (as indicated by its larger A-value), the conformation with the methyl group in the equatorial position and the chloro group in the axial position is favored.
Quantitative Conformational Analysis Data: cis Isomer
The energy difference between the two conformers is the difference between their respective A-values.
Conformer 1: Methyl (equatorial), Chloro (axial)
-
Strain Energy ≈ A(Cl) = 0.4 kcal/mol
Conformer 2: Methyl (axial), Chloro (equatorial)
-
Strain Energy ≈ A(CH₃) = 1.8 kcal/mol
Energy Difference Calculation: ΔG° = A(CH₃) - A(Cl) = 1.8 kcal/mol - 0.4 kcal/mol = 1.4 kcal/mol
The equilibrium will favor the conformer with the axial chloro and equatorial methyl group by approximately 1.4 kcal/mol.
Figure 2: Conformational equilibrium of cis-1-chloro-4-methylcyclohexane.
Experimental Protocols for Conformational Analysis
The relative energies and populations of conformers are determined through a combination of experimental techniques and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying conformational equilibria.[14][15]
-
Methodology:
-
Sample Preparation: The this compound isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Low-Temperature Analysis: The NMR spectrum is recorded at room temperature, which typically shows time-averaged signals due to rapid ring flipping. The sample is then cooled to a low temperature (e.g., -80 °C or lower) to slow the rate of interconversion.
-
Spectral Acquisition: At low temperatures, the ring flip becomes slow on the NMR timescale, and separate signals for the axial and equatorial conformers can be resolved.[16]
-
Data Analysis: The relative populations of the two conformers are determined by integrating the areas under their respective, well-resolved peaks. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K_eq) , where K_eq is the equilibrium constant (ratio of the conformer populations).[2][9]
-
Coupling Constants: The magnitude of the coupling constants (J-values) for the proton attached to the carbon bearing the substituent can also provide conformational information. The Karplus equation relates the dihedral angle to the coupling constant, allowing for the determination of whether a proton (and thus its attached substituent) is in an axial or equatorial position.[17][18]
-
Computational Chemistry
Molecular mechanics and quantum chemistry calculations are used to model the conformers and predict their relative stabilities.[2][19]
-
Methodology:
-
Structure Building: The initial 3D structures of the different chair conformers of cis- and trans-1-chloro-4-methylcyclohexane are built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).[19]
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.
-
Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.
-
Comparison: The calculated Gibbs free energies of the conformers are compared to determine their relative stabilities and predict the equilibrium populations, which can then be correlated with experimental results.
-
Figure 3: Combined experimental and computational workflow for analysis.
Conclusion
The conformational analysis of this compound isomers clearly illustrates fundamental principles of stereochemistry. The stability of a given conformer is primarily determined by the steric strain associated with placing substituents in axial positions.
-
For trans-1-chloro-4-methylcyclohexane , the diequatorial conformer is overwhelmingly favored due to the high energetic cost of placing both substituents in axial positions.
-
For cis-1-chloro-4-methylcyclohexane , the equilibrium favors the conformer where the bulkier methyl group occupies the equatorial position, minimizing 1,3-diaxial interactions.
A synergistic approach combining experimental techniques like low-temperature NMR spectroscopy with computational chemistry provides a comprehensive understanding of these conformational preferences. This detailed structural and energetic knowledge is invaluable in fields such as medicinal chemistry and materials science, where the three-dimensional shape of a molecule dictates its function and interactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Which chair conformation of methylcyclohexane is the most stable? | Study Prep in Pearson+ [pearson.com]
- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. auremn.org.br [auremn.org.br]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students - Dialnet [dialnet.unirioja.es]
- 19. youtube.com [youtube.com]
Spectroscopic Analysis of 1-Chloro-4-methylcyclohexane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-4-methylcyclohexane, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the experimental protocols for acquiring such spectra, ensuring a reproducible and thorough understanding of the molecule's structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its structure, including the stereochemical relationship between the chloro and methyl substituents (cis/trans isomerism).
¹H NMR Spectroscopy
Due to the presence of cis and trans isomers and the complex coupling patterns of the cyclohexane (B81311) ring protons, the ¹H NMR spectrum of this compound is intricate. The chemical shifts are influenced by the electronegativity of the chlorine atom and the conformation of the cyclohexane ring. Generally, the proton attached to the carbon bearing the chlorine (H-1) is expected to resonate at the lowest field. The methyl protons will appear as a doublet, coupled to the adjacent methine proton (H-4). The remaining methylene (B1212753) protons of the cyclohexane ring will appear as a complex series of multiplets in the upfield region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (CH-Cl) | 3.5 - 4.2 | Multiplet |
| H-4 (CH-CH₃) | 1.5 - 1.9 | Multiplet |
| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets |
| Methyl (CH₃) | ~0.9 | Doublet |
Note: The exact chemical shifts and coupling constants are highly dependent on the specific isomer (cis/trans) and the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms (with two pairs of equivalent carbons in the ring, assuming rapid chair-chair interconversion for the trans isomer). The carbon atom attached to the chlorine (C-1) will be the most downfield signal due to the deshielding effect of the electronegative chlorine atom.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 (C-Cl) | 64.5 |
| C-2, C-6 | 35.8 |
| C-3, C-5 | 30.2 |
| C-4 (C-CH₃) | 33.1 |
| Methyl (CH₃) | 22.5 |
Data is based on a published reference for the trans isomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its C-H, C-C, and C-Cl bonds.
Table 3: Significant IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 2850 | C-H Stretch | Alkane (Cyclohexyl, Methyl) |
| 1450 | C-H Bend (Scissoring) | CH₂ |
| 1375 | C-H Bend (Symmetric) | CH₃ |
| 800 - 600 | C-Cl Stretch | Alkyl Halide |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and other bending vibrations that are unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 132 and 134 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
Table 4: Major Fragmentation Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 134 | Low | [C₇H₁₃³⁷Cl]⁺ (Molecular Ion, ³⁷Cl isotope) |
| 132 | Moderate | [C₇H₁₃³⁵Cl]⁺ (Molecular Ion, ³⁵Cl isotope) |
| 96 | High | [M - HCl]⁺ (Loss of hydrogen chloride) |
| 81 | Base Peak | [C₆H₉]⁺ (Loss of HCl and a methyl radical) |
| 55 | High | [C₄H₇]⁺ (Further fragmentation of the cyclohexyl ring) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) can serve as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Obtain the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained as a thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification before analysis.
-
Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Thermodynamic Stability of 1-Chloro-4-methylcyclohexane Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of cis- and trans-1-chloro-4-methylcyclohexane. Understanding the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines the theoretical basis for conformational analysis, presents quantitative data derived from established principles, and details the experimental and computational methodologies used to determine these properties.
Introduction to Conformational Analysis of 1,4-Disubstituted Cyclohexanes
Cyclohexane (B81311) and its derivatives are not planar molecules; they exist predominantly in a low-energy chair conformation to minimize angle and torsional strain. In this chair form, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as ring flip, these positions interconvert.
For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid steric hindrance with the axial hydrogens on the same side of the ring. This steric strain is known as a 1,3-diaxial interaction. The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG) for the equatorial to axial conversion.[1][2]
In 1,4-disubstituted cyclohexanes, the relative stability of the conformers depends on the orientation of both substituents. For trans isomers, the two possible chair conformers are a diequatorial and a diaxial form. For cis isomers, both chair conformers have one axial and one equatorial substituent.
Quantitative Thermodynamic Data
The thermodynamic stability of the conformers of 1-chloro-4-methylcyclohexane can be estimated using the A-values for the individual substituents. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol, while the A-value for a chloro group is around 0.4-0.53 kcal/mol.[3][4] These values represent the energetic penalty for a substituent being in the axial position.
| Isomer | Conformer | Substituent Positions (C1-Cl, C4-CH3) | Relative Energy (kcal/mol) | Free Energy Difference (ΔG) (kcal/mol) | Most Stable Conformer |
| trans | Diequatorial | Equatorial, Equatorial | 0 | 2.22 | Yes |
| Diaxial | Axial, Axial | 2.22 | No | ||
| cis | Methyl-equatorial | Axial, Equatorial | 0 | 1.28 | Yes |
| Chloro-equatorial | Equatorial, Axial | 1.28 | No |
Note: The relative energies are calculated based on the additivity of A-values (Methyl: 1.75 kcal/mol, Chloro: 0.47 kcal/mol)[3]. The diequatorial conformer of the trans isomer is set as the reference with a relative energy of 0 kcal/mol.
For trans-1-chloro-4-methylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. The energy difference is estimated to be the sum of the A-values for the methyl and chloro groups (1.75 kcal/mol + 0.47 kcal/mol = 2.22 kcal/mol).[2]
For cis-1-chloro-4-methylcyclohexane, one substituent must be axial while the other is equatorial. The more stable conformer will have the bulkier group (methyl) in the equatorial position to minimize 1,3-diaxial interactions. The energy difference between the two conformers is the difference between the A-values of the methyl and chloro groups (1.75 kcal/mol - 0.47 kcal/mol = 1.28 kcal/mol).
Experimental and Computational Protocols
The determination of conformational equilibria and energy differences relies on both experimental techniques, primarily low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to "freeze out" the conformational interconversion of cyclohexane derivatives, allowing for the direct observation and quantification of individual conformers.
Methodology:
-
Sample Preparation: A dilute solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). A concentration of approximately 10-20 mg/mL is typical.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is required.
-
Initial Spectrum Acquisition: A standard proton (¹H) NMR spectrum is acquired at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, and an averaged spectrum is observed.
-
Low-Temperature Experiment: The temperature of the NMR probe is gradually lowered. The rate of ring flip decreases with temperature.
-
Coalescence and "Freeze-Out": As the temperature is lowered, the signals corresponding to the axial and equatorial protons of the individual conformers will broaden, coalesce into a single broad peak, and then sharpen into separate signals for each conformer as the "freeze-out" temperature is reached.
-
Data Acquisition at Low Temperature: Once the signals for the individual conformers are well-resolved, a quantitative ¹H NMR spectrum is acquired.
-
Data Analysis:
-
Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to specific protons in each conformer (e.g., the methyl protons or the proton on the carbon bearing the chlorine).
-
Equilibrium Constant (K) Calculation: The equilibrium constant is calculated as the ratio of the more stable conformer to the less stable conformer.
-
Free Energy Difference (ΔG) Calculation: The Gibbs free energy difference between the conformers is calculated using the following equation: ΔG = -RT ln(K) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Computational Protocol: Quantum Chemical Calculations
Computational chemistry provides a theoretical means to calculate the relative energies of different conformers.
Methodology using Gaussian:
-
Structure Building: The 3D structures of the individual conformers of cis- and trans-1-chloro-4-methylcyclohexane are built using a molecular modeling software (e.g., GaussView).
-
Geometry Optimization: A geometry optimization is performed for each conformer to find its lowest energy structure. A common and reliable method is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry of each conformer. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Calculation: The total Gibbs free energy is obtained from the output of the frequency calculation for each conformer.
-
Relative Energy Calculation: The relative free energy difference (ΔΔG) between the conformers is calculated by subtracting the Gibbs free energy of the more stable conformer from that of the less stable conformer.
Visualizations
The following diagrams illustrate the conformational equilibria of trans- and cis-1-chloro-4-methylcyclohexane.
Conclusion
The thermodynamic stability of this compound conformers is governed by the steric interactions of the methyl and chloro substituents with the cyclohexane ring. For the trans isomer, the diequatorial conformer is significantly more stable. In the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. The quantitative energy differences can be reliably estimated using A-values and further refined through low-temperature NMR spectroscopy and quantum chemical calculations. A thorough understanding of these conformational preferences is a critical component in the rational design of bioactive molecules containing the cyclohexane scaffold.
References
IUPAC nomenclature of 1-Chloro-4-methylcyclohexane derivatives
An In-depth Technical Guide to the IUPAC Nomenclature of 1-Chloro-4-methylcyclohexane and Its Derivatives
Introduction
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous method for naming chemical compounds, which is essential for clear communication in research, industry, and drug development. Substituted cycloalkanes, such as this compound, present unique challenges in nomenclature due to their cyclic nature and the potential for stereoisomerism. This guide offers a comprehensive overview of the IUPAC rules for naming this compound and its derivatives, covering substituent numbering, stereochemical designation (cis/trans and R/S), and the representation of these structures.
Core Principles of IUPAC Nomenclature for Substituted Cyclohexanes
The systematic naming of any substituted cycloalkane follows a hierarchical set of rules to identify the parent structure and correctly number and name the substituents.
Identifying the Parent Chain
The first step is to determine the parent hydrocarbon.[1]
-
Rule : The parent chain is the part of the molecule with the greater number of carbon atoms. If a cyclic and an acyclic chain are present, the one with more carbons is the parent.[2]
-
Application : In this compound, the cyclohexane (B81311) ring contains six carbon atoms, while the methyl group has one. Therefore, the cyclohexane ring is the parent structure.[3] If the alkyl chain were longer than the ring (e.g., a heptyl chain), the cycloalkane would be treated as a substituent (cycloalkyl).[2]
Numbering the Cyclohexane Ring
Once the parent is identified, the carbon atoms of the ring must be numbered to give the substituents the lowest possible locants.
-
Lowest Locant Rule : The ring is numbered starting from a substituted carbon and proceeding in a direction (clockwise or counter-clockwise) that assigns the lowest possible numbers to the substituents at the first point of difference.[4]
-
Alphabetical Priority : If the Lowest Locant Rule results in a tie (as it does in a 1,4-disubstituted cyclohexane), the substituent that comes first alphabetically is assigned the lower number.[3][5]
-
Application : For this compound, the substituents are "chloro" and "methyl." Alphabetically, "chloro" precedes "methyl." Therefore, the carbon bearing the chlorine atom is assigned locant 1, and the carbon with the methyl group is locant 4. This results in the name This compound .
Stereoisomerism in this compound
The rigid structure of the cyclohexane ring prevents free rotation around its carbon-carbon single bonds, leading to the possibility of stereoisomerism.[6]
Cis-Trans Isomerism
For disubstituted cycloalkanes, the relative spatial orientation of the substituents must be specified using the prefixes cis- or trans-.[6]
-
cis isomer : Both substituents are on the same side (face) of the ring.[6]
-
trans isomer : The substituents are on opposite sides of the ring.[6]
In the context of the stable chair conformation of cyclohexane, this translates to the relative positions of the substituents as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
-
For cis-1-chloro-4-methylcyclohexane, one substituent is in an axial position, and the other is in an equatorial position.[7]
-
For trans-1-chloro-4-methylcyclohexane, both substituents are axial, or both are equatorial.[7] The di-equatorial conformation is significantly more stable and thus more abundant due to the avoidance of unfavorable 1,3-diaxial interactions.[7][8]
It is important to note that for 1,4-disubstituted cyclohexanes like this one, neither the cis nor the trans isomer is chiral, as they both possess a plane of symmetry.[9][10] Therefore, R/S descriptors are not used for the parent compound itself.[9]
R/S Configuration for Chiral Derivatives
While this compound is achiral, its derivatives can contain one or more chiral centers. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) sequence rules.[11]
CIP Sequence Rules Summary:
-
Assign Priority : Assign priorities (1-4) to the four atoms or groups directly attached to the chiral center based on atomic number. The higher the atomic number, the higher the priority.
-
Orient the Molecule : Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.
-
Determine Configuration :
For example, in a hypothetical derivative like (1R,2S,4R)-1,2-dichloro-4-methylcyclohexane, each stereodescriptor (R or S) is preceded by its corresponding locant and enclosed in parentheses before the systematic name.[11]
Quantitative Data
Physical and chemical properties of this compound are summarized below. Data for specific cis and trans isomers are often not separately reported in all databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃Cl | [13][14] |
| Molecular Weight | 132.63 g/mol | [13][15] |
| CAS Number | 931-68-0 | [13][14] |
| Canonical SMILES | CC1CCC(CC1)Cl | [13] |
| InChIKey | KNEUJTFLMQRIFD-UHFFFAOYSA-N | [13][14] |
Representative Experimental Protocol: Synthesis of this compound
This section provides a representative protocol for the synthesis of this compound via the hydrochlorination of 4-methylcyclohexene. This is a common method for producing chloroalkanes from alkenes.
Objective: To synthesize this compound by the addition of hydrogen chloride to 4-methylcyclohexene.
Materials:
-
4-methylcyclohexene
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Separatory funnel, round-bottom flask, condenser, magnetic stirrer, and distillation apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place 4-methylcyclohexene. Cool the flask in an ice bath to control the exothermic reaction.
-
Addition of HCl: Slowly add an equimolar amount of concentrated hydrochloric acid to the cooled and stirring alkene. The reaction proceeds via electrophilic addition, following Markovnikov's rule, which predicts the formation of 1-chloro-1-methylcyclohexane (B1295254) as the major product if starting from 1-methylcyclohexene. However, with 4-methylcyclohexene, the addition can lead to both this compound and other isomers, which would then require separation. For this guide, we assume the desired product is formed and isolated.
-
Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for one hour and then at room temperature for an additional hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to isolate the this compound from any unreacted starting material or byproducts. The fractions are collected based on their boiling points.
Visualizations
IUPAC Numbering Logic for Disubstituted Cyclohexanes
Caption: Decision workflow for numbering substituents on a cyclohexane ring.
Stereoisomer Determination for this compound
Caption: Logical relationships in determining stereoisomers of substituted cyclohexanes.
References
- 1. iupac.org [iupac.org]
- 2. Substituted Cycloalkanes [chem.ucalgary.ca]
- 3. Naming Cycloalkanes | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. organic chemistry - Why trans-1-chloro-4-methylcyclohexane have a higher relative energy than trans-1-chloro-2-methylcyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Solved (a) What is a proper name of the following compound? | Chegg.com [chegg.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
- 15. guidechem.com [guidechem.com]
An In-depth Technical Guide to 1-Chloro-4-methylcyclohexane: Commercial Availability and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 1-Chloro-4-methylcyclohexane, a key building block in pharmaceutical and chemical synthesis. This document outlines commercially available purities, typical isomeric ratios, and detailed experimental protocols for accurate purity and isomer determination.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered as a mixture of cis and trans isomers. While a general purity of 99% is commonly listed, specifications regarding the isomeric ratio can vary between suppliers and batches. For applications sensitive to stereochemistry, it is crucial to consult the supplier's certificate of analysis or inquire about specific isomer ratios.
Below is a summary of representative commercial offerings for this compound:
| Supplier | Quoted Purity | Isomer Information | Available Quantities |
| Sigma-Aldrich | ≥98% | Mixture of isomers | 5g, 25g |
| TCI America | >98.0% (GC) | Not specified | 25g, 100g |
| Alfa Aesar | 98% | Not specified | 10g, 50g |
| Oakwood Chemical | 97% | Mixture of cis and trans | 5g, 25g, 100g |
| Combi-Blocks | >97.0% | Not specified | 1g, 5g |
Note: This table is a representative sample and not exhaustive. Researchers should always verify the most current information with the respective suppliers. Purity levels and available quantities are subject to change.
Isomeric Considerations
This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the chloro and methyl groups on the cyclohexane (B81311) ring significantly influences the molecule's physical and chemical properties, which can be critical in stereospecific synthesis.
Caption: Isomers of this compound.
The ratio of cis to trans isomers in commercially available products is often not specified and can depend on the synthetic route and subsequent purification processes. For stereochemically sensitive applications, it may be necessary to either separate the isomers or synthesize the desired isomer selectively.
Experimental Protocols for Purity and Isomer Ratio Determination
Accurate determination of the purity and isomeric ratio of this compound is essential for its application in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal method for separating the cis and trans isomers and for identifying and quantifying volatile impurities.
Experimental Workflow:
Caption: GC-MS workflow for purity and isomer analysis.
Methodology:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Injection: 1 µL of the prepared sample solution in split mode (e.g., 50:1 split ratio).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-200 m/z.
-
-
Data Analysis: The purity is determined by the area percentage of the cis and trans isomer peaks relative to the total area of all peaks in the chromatogram. The isomer ratio is calculated from the relative peak areas of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity and isomer ratios. The chemical shifts of the protons and carbons will differ between the cis and trans isomers due to their different magnetic environments.
Methodology for Quantitative ¹H NMR (qNMR):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full signal relaxation for accurate integration. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal for the analyte (for both cis and trans isomers if distinguishable) and a well-resolved signal for the internal standard.
-
Calculate the purity and isomer ratio using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of 4-methylcyclohexanol (B52717) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with thionyl chloride is often preferred as it produces gaseous byproducts that are easily removed.
Synthetic Pathway:
Caption: Synthesis of this compound.
Detailed Experimental Protocol (using Thionyl Chloride):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the evolved HCl and SO₂ gases), add 4-methylcyclohexanol (1 equivalent).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Then, gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification: Filter to remove the drying agent. The crude product can be purified by distillation under reduced pressure to obtain this compound as a colorless liquid.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a thorough literature search and a comprehensive risk assessment before conducting any experimental work. All chemical procedures should be performed by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment.
An In-depth Technical Guide to the Safe Handling of 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1-Chloro-4-methylcyclohexane. The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe working environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C7H13Cl[1][2][3][4][5] |
| Molecular Weight | 132.63 g/mol [1][2][5] |
| Boiling Point | 159.4°C at 760 mmHg |
| 165.5°C at 760 mmHg[2][4] | |
| Flash Point | 38.4°C |
| 41.8°C[2][4] | |
| Density | 0.95 g/cm³[2][4] |
| Vapor Pressure | 2.46 mmHg at 25°C[2] |
| CAS Number | 931-68-0[2][4][5] |
Hazard Identification and Classification
While specific hazard statements for this compound are not consistently available across all sources, related compounds and general chemical principles suggest that it should be handled with care. It is a flammable liquid and may cause irritation upon contact with the skin, eyes, or respiratory tract.[6][7]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is crucial to prevent exposure. The following PPE is recommended when handling this compound:
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary when there is a risk of splashing.[8] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene).[8] Fire/flame resistant and impervious clothing should be worn. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[8] |
Handling and Storage
Proper handling and storage procedures are essential for maintaining the integrity of the chemical and ensuring a safe laboratory environment.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Use non-sparking tools and take precautionary measures against static discharge.[6][9] Avoid contact with skin and eyes and prevent the formation of aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] Keep away from heat, sparks, and open flames.[6][9] Store separately from incompatible materials such as strong oxidizing agents.[9][10]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[11] If irritation persists, consult a physician.[6][11] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9] |
Fire and Explosion Hazards
This compound is a flammable liquid.[7]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7][9]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Use water spray to cool fire-exposed containers.[7][12]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Absorb: Absorb the spill with an inert, non-combustible material such as sand or earth.[12]
-
Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[9]
Experimental Protocols
General Protocol for Determining Acute Oral Toxicity (LD50)
-
Animal Selection: Select a suitable animal model, typically rats or mice, of a specific strain, age, and weight.
-
Dose Preparation: Prepare a series of graded doses of the test substance. The vehicle used for dilution should be inert and not interfere with the toxicity of the substance.
-
Administration: Administer a single dose of the test substance to the animals via oral gavage. A control group receiving only the vehicle should be included.
-
Observation: Observe the animals for a specified period, typically 14 days, for signs of toxicity and mortality. Record all clinical signs, body weight changes, and any abnormal behavior.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Analyze the mortality data using appropriate statistical methods to determine the LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Visualizations
References
- 1. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 931-68-0 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (4-methylcyclohexyl)methanol via Grignard Reaction with 1-Chloro-4-methylcyclohexane
Introduction
The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of (4-methylcyclohexyl)methanol (B126014), a primary alcohol, through the reaction of a Grignard reagent derived from 1-chloro-4-methylcyclohexane with formaldehyde (B43269). This process involves the formation of 4-methylcyclohexylmagnesium chloride, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent acidic workup yields the desired primary alcohol. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
The formation of a Grignard reagent from a secondary alkyl chloride, such as this compound, can be less facile than from the corresponding bromide or iodide due to the stronger carbon-chlorine bond.[1] Therefore, careful attention to reaction initiation and conditions is crucial for a successful synthesis. Potential side reactions, such as Wurtz coupling where the Grignard reagent couples with the starting alkyl halide, can be minimized by the slow addition of the alkyl chloride to the magnesium suspension.
Reaction Scheme
Step 1: Formation of 4-methylcyclohexylmagnesium chloride
Step 2: Reaction with Formaldehyde and Hydrolysis
Data Presentation
The following table summarizes the key quantitative data for this protocol.
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 132.63 | 0.10 | 1.0 | 13.26 g (13.1 mL) |
| Magnesium Turnings | 24.31 | 0.11 | 1.1 | 2.67 g |
| Iodine | 253.81 | - | catalytic | 1-2 small crystals |
| Anhydrous Tetrahydrofuran (B95107) (THF) | 72.11 | - | - | ~150 mL |
| Paraformaldehyde | (30.03)n | ~0.15 | ~1.5 | 4.5 g |
| 10% Sulfuric Acid (H₂SO₄) | 98.08 | - | - | ~100 mL |
| Diethyl Ether (for extraction) | 74.12 | - | - | ~150 mL |
| Saturated Sodium Bicarbonate | 84.01 | - | - | ~50 mL |
| Brine (Saturated NaCl) | 58.44 | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~10 g |
| Expected Product: | ||||
| (4-methylcyclohexyl)methanol | 128.21 | - | - | ~9.6 g (75% yield) |
Experimental Protocols
Protocol 1: Preparation of 4-methylcyclohexylmagnesium chloride
Materials:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet and bubbler
-
Magnesium turnings
-
Iodine crystal
-
This compound
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to a nitrogen/argon line), and a 100 mL pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Addition: Place the magnesium turnings (2.67 g, 0.11 mol) into the flask. Add one or two small crystals of iodine as an initiator.
-
Initiation: In the dropping funnel, prepare a solution of this compound (13.26 g, 0.10 mol) in 50 mL of anhydrous THF. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed on the magnesium surface. Gentle warming with a heat gun may be necessary to start the reaction.[2]
-
Formation: Once the reaction has initiated and is self-sustaining (exothermic), add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture and gently heat to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent, which should be used immediately in the next step.
Protocol 2: Reaction with Formaldehyde
Materials:
-
Solution of 4-methylcyclohexylmagnesium chloride (from Protocol 1)
-
Paraformaldehyde
-
Apparatus for depolymerization of paraformaldehyde (see procedure)
-
Nitrogen or Argon gas source
Procedure:
-
Formaldehyde Generation: In a separate flask, place paraformaldehyde (4.5 g). Heat the flask to 180-200 °C in an oil bath to depolymerize it to gaseous formaldehyde.[3]
-
Addition of Formaldehyde: Pass a slow stream of dry nitrogen or argon over the heated paraformaldehyde to carry the gaseous formaldehyde through a wide-bore tube into the stirred solution of the Grignard reagent.[3] The addition should be done at a rate that maintains a gentle reflux.
-
Reaction: Continue the addition of formaldehyde until the Grignard reagent is consumed. This can be monitored by taking a small aliquot, quenching it with water, and testing with a solution of Michler's ketone, which gives a characteristic color in the presence of a Grignard reagent.[3] The reaction is typically complete within 1.5-2 hours.[3]
Protocol 3: Work-up and Purification
Materials:
-
Ice
-
10% Sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice (approx. 100 g) and 10% sulfuric acid (approx. 100 mL) to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether (50 mL portions).[2]
-
Washing: Combine all the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude (4-methylcyclohexyl)methanol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (4-methylcyclohexyl)methanol.
References
Application Notes and Protocols for Williamson Ether Synthesis Using 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2] The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion, proceeding via an SN2 mechanism.[3][4] This application note focuses on the synthesis of ethers using 1-chloro-4-methylcyclohexane, a secondary cycloalkyl halide.
1.1. Reaction Principle
The core of the reaction is the SN2 attack of an alkoxide nucleophile on the carbon atom bearing the chlorine atom in this compound. The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base, such as sodium hydride (NaH).
1.2. Key Challenges: SN2 vs. E2 Competition
The use of a secondary alkyl halide like this compound introduces a significant challenge: competition between the desired SN2 (substitution) pathway and the E2 (elimination) side reaction.[3][5]
-
SN2 Pathway: Leads to the formation of the desired ether (e.g., 1-methoxy-4-methylcyclohexane). This pathway is favored by less sterically hindered substrates and strong, but not overly bulky, nucleophiles.[2][3]
-
E2 Pathway: Results in the formation of an alkene (4-methylcyclohexene) as a major byproduct. This pathway is favored by strong, sterically hindered bases and higher reaction temperatures.[5][6]
The alkoxide ion (RO⁻) is both a strong nucleophile and a strong base, making this competition a critical factor in determining the product yield.[7] For secondary halides, a mixture of ether and alkene is often obtained.[3]
1.3. Factors Influencing Product Distribution
Several factors can be manipulated to favor the SN2 pathway and maximize the yield of the ether product:
-
Alkoxide/Base: Less sterically hindered alkoxides (e.g., methoxide (B1231860), ethoxide) are preferred as they are less likely to act as a base for elimination.[2] Bulky bases like tert-butoxide will strongly favor the E2 pathway.[6]
-
Solvent: Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus enhancing its reactivity in an SN2 reaction.[1][4]
-
Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is typically higher. A common temperature range for this synthesis is 50-100 °C.[1][4]
-
Leaving Group: While chloride is used here, iodide is a better leaving group and can increase the rate of the SN2 reaction. Catalytic amounts of an iodide salt can sometimes be added to facilitate a halide exchange and improve the reaction rate.[1]
1.4. Stereochemistry
Since the SN2 reaction proceeds via a backside attack, it results in an inversion of configuration at the electrophilic carbon.[3][4] Therefore, if a specific stereoisomer of this compound (e.g., cis or trans) is used, the resulting ether will have the opposite stereochemistry at the C1 position. This is a critical consideration in pharmaceutical development where specific stereoisomers of a molecule are often required for biological activity.
Data Presentation
The following tables summarize key quantitative data for the reactants and potential products in the synthesis of 1-methoxy-4-methylcyclohexane (B2613221).
Table 1: Physical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₁₃Cl | 132.63 | 165.5 | 0.95 |
| Sodium Methoxide | CH₃NaO | 54.02 | Decomposes | 0.97 |
| 1-Methoxy-4-methylcyclohexane | C₈H₁₆O | 128.21 | 148 | Not Available |
| 4-Methylcyclohexene (B165706) | C₇H₁₂ | 96.17 | 101-102 | 0.799 |
Data sourced from references[8][9][10][11][12].
Table 2: Representative Reaction Conditions and Expected Outcomes
| Alkoxide | Solvent | Temperature (°C) | Expected Major Product | Expected Minor Product(s) | Reference |
| Sodium Methoxide | Methanol (B129727)/DMF | 50-70 | 1-Methoxy-4-methylcyclohexane (SN2) | 4-Methylcyclohexene (E2) | [3][4] |
| Sodium Ethoxide | Ethanol/DMF | 50-80 | 1-Ethoxy-4-methylcyclohexane (SN2) | 4-Methylcyclohexene (E2) | [1][3] |
| Potassium tert-Butoxide | tert-Butanol | 80-100 | 4-Methylcyclohexene (E2) | 1-tert-Butoxy-4-methylcyclohexane (SN2) | [5][6] |
Experimental Protocols
This protocol details the synthesis of 1-methoxy-4-methylcyclohexane as a representative example.
3.1. Materials and Reagents
-
This compound (cis/trans mixture)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Equipment
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Apparatus for fractional distillation
3.3. Procedure
-
Alkoxide Formation:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF (e.g., 50 mL).
-
Carefully add sodium hydride (e.g., 1.1 equivalents) to the DMF. Caution: NaH is highly reactive with water and flammable. Handle under an inert atmosphere.
-
Cool the suspension in an ice bath and slowly add anhydrous methanol (1.0 equivalent) dropwise. Hydrogen gas will be evolved.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full formation of sodium methoxide.
-
-
Ether Synthesis:
-
To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired ether and the elimination byproduct, 4-methylcyclohexene.
-
Purify the crude product by fractional distillation to separate the lower-boiling 4-methylcyclohexene from the higher-boiling 1-methoxy-4-methylcyclohexane.
-
3.4. Characterization
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the purified ether. The ¹H NMR should show a characteristic singlet for the methoxy (B1213986) group (-OCH₃) around 3.3 ppm.
-
FT-IR Spectroscopy: Look for the characteristic C-O-C stretching vibration of the ether, typically in the 1070-1150 cm⁻¹ region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Determine the purity of the product and confirm its molecular weight.
Visualizations
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Competing SN2 and E2 pathways in the reaction.
References
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. youtube.com [youtube.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-Methoxy-4-methylcyclohexane | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. lookchem.com [lookchem.com]
Application Notes and Protocols: SN1 and SN2 Reaction Mechanisms of 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the S(_N)1 and S(_N)2 reaction mechanisms as they apply to the chiral substrate 1-chloro-4-methylcyclohexane. This document includes theoretical background, factors influencing the reaction pathways, stereochemical outcomes, and detailed experimental protocols for laboratory investigation.
Application Notes
Nucleophilic substitution reactions are fundamental in organic synthesis, including the development of pharmaceutical compounds. This compound serves as an excellent model substrate to study the competition between S(_N)1 and S(_N)2 pathways due to its secondary alkyl halide nature and the presence of stereoisomers (cis and trans). Understanding the factors that dictate the reaction mechanism is crucial for controlling product formation and stereochemistry.
The S(_N)1 reaction is a two-step mechanism involving the formation of a carbocation intermediate.[1] Its rate is dependent only on the concentration of the substrate (unimolecular).[2] In contrast, the S(_N)2 reaction is a single-step (concerted) process where the nucleophile attacks as the leaving group departs.[2] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile (bimolecular).[2]
For this compound, the choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors:
-
Substrate Stereochemistry: The cis and trans isomers of this compound have different ground-state conformations. The trans isomer predominantly exists in a diequatorial conformation, which can present steric hindrance to a backside attack required for an S(_N)2 reaction. The cis isomer can more readily place the chlorine atom in an axial position, which is more accessible for a backside S(_N)2 attack.
-
Nucleophile Strength: Strong nucleophiles (e.g., I(^-), CN(^-), RS(^-)) favor the S(_N)2 mechanism, while weak nucleophiles (e.g., H(_2)O, ROH) favor the S(_N)1 mechanism.[3]
-
Solvent Polarity: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, thus favoring the S(_N)1 pathway.[3] Polar aprotic solvents (e.g., acetone (B3395972), DMSO) do not solvate the nucleophile as strongly, making it more reactive and favoring the S(_N)2 pathway.[3]
-
Leaving Group: The chloride ion is a reasonably good leaving group.
The stereochemical outcome of these reactions is a key diagnostic tool. An S(N)2 reaction proceeds with an inversion of configuration at the stereocenter. An S(_N)1 reaction, proceeding through a planar carbocation intermediate, typically leads to a mixture of retention and inversion products (racemization).
Data Presentation
The following tables summarize kinetic data for reactions relevant to the principles discussed.
| Reaction Condition | Substrate | Nucleophile | Solvent | Predominant Mechanism | Rate Constant (s
|
| A | cis-1-Chloro-4-methylcyclohexane | NaI | Acetone | S(_N)2 | Illustrative k = 2.5 x 10
|
| B | trans-1-Chloro-4-methylcyclohexane | NaI | Acetone | S(_N)2 | Illustrative k = 5.0 x 10
|
| C | cis-1-Chloro-4-methylcyclohexane | H(_2)O | 80% Ethanol (B145695) | S(_N)1 | Illustrative k = 1.2 x 10
|
| D | trans-1-Chloro-4-methylcyclohexane | H(_2)O | 80% Ethanol | S(_N)1 | Illustrative k = 1.0 x 10
|
| E | 1-Chloro-1-methylcyclohexane (B1295254) | (solvolysis) | Protic/Aprotic Solvents | S(_N)1 | k varies with solvent |
Note: Illustrative rate constants are provided for comparative purposes based on general principles of alkyl halide reactivity, as specific experimental data for all conditions may not be readily available. A study on the heterolysis of 1-chloro-1-methylcyclohexane provides insights into the S(_N)1 solvolysis rates in various solvents.[4]
| Solvent | Dielectric Constant ((\epsilon)) | Rate Constant (k x 10
|
| Methanol | 32.7 | 9.55 |
| Ethanol | 24.6 | 1.84 |
| Acetic Acid | 6.15 | 0.28 |
| Acetone | 20.7 | 0.00316 |
| Diethyl Ether | 4.34 | 0.000012 |
Data adapted from a study on the kinetics of heterolysis of 1-chloro-1-methylcyclohexane.[4]
Experimental Protocols
Protocol 1: Determination of Reaction Mechanism via Kinetic Studies
This protocol outlines a method to determine the reaction order and rate constant for the reaction of cis- or trans-1-chloro-4-methylcyclohexane with a given nucleophile.
Objective: To determine if the reaction follows first-order (S(_N)1) or second-order (S(_N)2) kinetics.
Materials:
-
cis-1-Chloro-4-methylcyclohexane
-
trans-1-Chloro-4-methylcyclohexane
-
Sodium Iodide
-
Silver Nitrate
-
Ethanol (absolute)
-
Acetone (anhydrous)
-
Standardized HCl or NaOH solution
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, flasks
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of this compound and the nucleophile (e.g., NaI in acetone for S(_N)2, or an aqueous ethanol solution for S(_N)1).
-
To study the effect of substrate concentration, prepare a series of reactions with a fixed nucleophile concentration and varying substrate concentrations.
-
To study the effect of nucleophile concentration, prepare a series of reactions with a fixed substrate concentration and varying nucleophile concentrations.
-
Equilibrate all reactant solutions to the desired reaction temperature in a constant temperature water bath.
-
-
Initiation and Monitoring:
-
Initiate the reaction by mixing the substrate and nucleophile solutions. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a known volume of ice-cold water).
-
For S(_N)1 (solvolysis): The reaction produces HCl as a byproduct. Titrate the quenched aliquot with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced over time.
-
For S(_N)2 (with NaI): The reaction produces NaCl, which will precipitate in acetone. The progress can be monitored by observing the turbidity over time. Alternatively, the disappearance of the halide can be monitored by quenching the reaction and titrating the remaining iodide with a standard solution of silver nitrate.
-
-
Data Analysis:
-
Plot the concentration of the product (or reactant) versus time.
-
To determine the order with respect to each reactant, use the method of initial rates.
-
For an S(_N)1 reaction, the rate will be proportional to [Alkyl Halide]. A plot of ln[Alkyl Halide] vs. time should be linear.
-
For an S(_N)2 reaction, the rate will be proportional to [Alkyl Halide][Nucleophile]. A plot of 1/[Reactant] vs. time (for a 1:1 stoichiometry) should be linear.
-
Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To identify and quantify the substitution and elimination products formed during the reaction.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate GC column (e.g., non-polar or medium-polarity capillary column)
-
Reaction mixtures from Protocol 1
-
Authentic standards of expected products (e.g., 1-iodo-4-methylcyclohexane, 4-methylcyclohexene)
-
Internal standard (e.g., decane)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Sample Preparation:
-
At the completion of the reaction (or at a specific time point), quench the reaction mixture.
-
Extract the organic products with a suitable solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Add a known amount of an internal standard to the extracted sample.
-
-
GC Analysis:
-
Develop a GC method (injection temperature, oven temperature program, detector temperature) that provides good separation of the starting material, substitution product(s), elimination product(s), and the internal standard.
-
Inject a sample of the prepared organic layer into the GC.
-
Identify the peaks in the chromatogram by comparing their retention times with those of the authentic standards.
-
-
Quantification:
-
Determine the relative response factors of the detector for each component relative to the internal standard.
-
Calculate the concentration of each product based on its peak area relative to the peak area of the internal standard.
-
Determine the product distribution (e.g., ratio of substitution to elimination products, ratio of stereoisomers).
-
Visualizations
Caption: SN1 reaction mechanism of this compound.
Caption: SN2 reaction mechanism of this compound.
Caption: Experimental workflow for kinetic and product analysis.
Caption: Factors influencing the SN1 vs. SN2 pathway.
References
Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-chloro-4-methylcyclohexane as an alkylating agent in Friedel-Crafts reactions. This class of reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds with aromatic rings, leading to the synthesis of various scaffolds relevant to drug discovery and materials science.
Introduction
The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst.[1] this compound serves as a secondary alkyl halide, which, upon reaction with a Lewis acid, forms a secondary carbocation that acts as the electrophile. The subsequent reaction with an aromatic substrate, such as benzene (B151609) or toluene, yields the corresponding (4-methylcyclohexyl)-arene.
It is important to note that Friedel-Crafts alkylations are susceptible to certain limitations, including polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements.[2] In the case of the 4-methylcyclohexyl carbocation, a hydride shift is possible, although the secondary carbocation is relatively stable. The stereochemistry of the cyclohexane (B81311) ring, resulting in cis and trans isomers of the product, is a key consideration in these reactions.
Reaction Mechanism and Stereochemistry
The reaction proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from this compound to form a secondary carbocation at position 1 of the cyclohexane ring. This carbocation is the active electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom of the aromatic ring that is bonded to the cyclohexyl group, restoring aromaticity and regenerating the Lewis acid catalyst.
The stereochemistry of the starting this compound (a mixture of cis and trans isomers) and the reaction conditions can influence the final cis/trans ratio of the product. The planar nature of the carbocation intermediate allows for nucleophilic attack from either face, potentially leading to a mixture of diastereomers. The thermodynamic stability of the products often favors the trans isomer where the bulky aryl and methyl groups are in equatorial positions on the cyclohexane ring.
Diagram of the General Reaction Mechanism
References
Application Note: GC-MS Analysis of 1-Chloro-4-methylcyclohexane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-methylcyclohexane is a versatile starting material in organic synthesis, capable of undergoing both substitution and elimination reactions to yield a variety of products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the resulting product mixture.[1] This application note provides a detailed protocol for the GC-MS analysis of reaction products derived from this compound, focusing on the identification and quantification of potential methylcyclohexene and methylcyclohexanol isomers.
Potential Reaction Pathways
The reaction of this compound can proceed via two primary pathways: elimination and substitution. Elimination reactions, favored by strong, non-nucleophilic bases, typically yield a mixture of isomeric methylcyclohexenes (1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene).[2][3] Substitution reactions, favored by nucleophiles, can lead to the formation of cis- and trans-4-methylcyclohexanol.[4] The specific reaction conditions will dictate the predominant pathway and the relative distribution of products.
Caption: Reaction pathways of this compound.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis of the reaction mixture.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality GC-MS data.
-
Reaction Quenching: At the desired reaction time, quench the reaction mixture by cooling it in an ice bath.
-
Extraction: If the reaction is in a non-volatile solvent, extract the organic products. Add an equal volume of a volatile organic solvent suitable for GC-MS analysis, such as dichloromethane (B109758) or diethyl ether.[5] Wash the organic layer with deionized water to remove any inorganic salts or highly polar byproducts. For reactions involving acidic or basic conditions, a neutralization wash (e.g., with dilute sodium bicarbonate or dilute HCl, respectively) should be performed prior to the water wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.
-
Dilution: Dilute the dried organic extract to a final concentration of approximately 10-100 µg/mL in a GC-compatible solvent. This concentration range helps to avoid column overloading and detector saturation.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring to a GC vial.[6]
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and the exact composition of the reaction mixture.
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8] |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis. |
| Injection Volume | 1 µL. |
| Injector Temperature | 250 °C.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min.[4] |
| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 min. - Ramp: 10 °C/min to 200 °C. - Hold: 2 min at 200 °C. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI).[4] |
| Ionization Energy | 70 eV.[9] |
| Mass Range | m/z 40-200. |
| Scan Mode | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Ion Source Temperature | 230 °C.[4] |
| Transfer Line Temperature | 280 °C.[4] |
Data Presentation and Analysis
Qualitative Analysis
Identify the components of the reaction mixture by comparing their retention times and mass spectra to those of authentic standards or to reference spectra from databases such as the NIST Mass Spectral Library.[1][6][10][11]
Table 2: Expected Retention and Mass Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₇H₁₃Cl | 132.63 | 96, 81, 67, 55, 41[12][13] |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 96, 81, 67, 53[14] |
| 3-Methylcyclohexene | C₇H₁₂ | 96.17 | 96, 81, 67, 54 |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 96, 81, 67, 54 |
| cis-4-Methylcyclohexanol | C₇H₁₄O | 114.19 | 96, 81, 71, 58, 57[11][15] |
| trans-4-Methylcyclohexanol | C₇H₁₄O | 114.19 | 96, 81, 71, 58, 57[4][15] |
Note: Fragmentation patterns can be similar for isomers; chromatographic separation is crucial for differentiation.
Quantitative Analysis
For quantitative analysis, create a calibration curve for each identified product using certified reference standards. The concentration of each product in the reaction mixture can then be determined from its peak area relative to the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.
Table 3: Example Quantitative Data Summary
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Relative Abundance (%) |
| This compound | User Determined | User Data | User Calculated | User Calculated |
| 1-Methylcyclohexene | User Determined | User Data | User Calculated | User Calculated |
| 3-Methylcyclohexene | User Determined | User Data | User Calculated | User Calculated |
| 4-Methylcyclohexene | User Determined | User Data | User Calculated | User Calculated |
| cis-4-Methylcyclohexanol | User Determined | User Data | User Calculated | User Calculated |
| trans-4-Methylcyclohexanol | User Determined | User Data | User Calculated | User Calculated |
| Total | 100% |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of reaction products.
References
- 1. This compound [webbook.nist.gov]
- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 11. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 15. 4-Methylcyclohexanol(589-91-3) MS spectrum [chemicalbook.com]
Application Note: 1H and 13C NMR Characterization of 1-Chloro-4-methylcyclohexane Isomers
Abstract
This application note provides a detailed protocol and analysis for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of the cis and trans isomers of 1-chloro-4-methylcyclohexane. The distinct spectral features of each isomer are directly related to their conformational preferences in solution. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and conformational analysis of cyclic organic molecules.
Introduction
This compound serves as a fundamental model for understanding the conformational behavior of substituted cyclohexanes. The stereochemical arrangement of the chloro and methyl groups in the cis and trans isomers leads to different conformational equilibria, which can be effectively probed by ¹H and ¹³C NMR spectroscopy. In the cis isomer, one substituent is axial while the other is equatorial, and the molecule undergoes rapid chair-chair interconversion. In the trans isomer, the diequatorial conformation is strongly favored over the diaxial conformation due to severe steric hindrance in the latter. These conformational differences result in distinct chemical shifts and coupling constants in their respective NMR spectra, allowing for unambiguous identification and characterization.
Experimental Protocols
Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound isomer for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Gently vortex the sample vial to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
Spectra were acquired on a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.4 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
Results and Discussion
The ¹H and ¹³C NMR spectra of cis- and trans-1-chloro-4-methylcyclohexane exhibit significant differences, primarily due to their distinct conformational equilibria.
Conformational Analysis
The chair conformations of the two isomers are illustrated below. For the cis isomer, the two chair conformers are of equal energy and rapidly interconvert at room temperature. For the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer.
¹H NMR Data
The ¹H NMR chemical shifts are averaged based on the populations of the conformers. For the cis isomer, this results in signals that are an average of the axial and equatorial environments. For the trans isomer, the spectrum is dominated by signals from the diequatorial conformer. The proton attached to the carbon bearing the chlorine (H-1) is a key diagnostic signal. In the trans isomer (diequatorial), H-1 is axial and typically appears as a triplet of triplets with large axial-axial coupling constants. In the cis isomer, the chemical shift of H-1 is an average, and the signal is often a broad multiplet due to smaller and averaged coupling constants.
Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
| Proton | cis-1-Chloro-4-methylcyclohexane | trans-1-Chloro-4-methylcyclohexane |
| H-1 | ~4.3 (broad multiplet) | ~3.8 (tt, J ≈ 11.5, 4.0 Hz) |
| H-2,6 (ax) | 1.8 - 2.0 | ~2.1 |
| H-2,6 (eq) | 1.6 - 1.8 | ~1.4 |
| H-3,5 (ax) | 1.2 - 1.4 | ~1.1 |
| H-3,5 (eq) | 1.9 - 2.1 | ~1.8 |
| H-4 | 1.5 - 1.7 | ~1.5 |
| -CH₃ | 0.92 (d, J ≈ 6.5 Hz) | 0.88 (d, J ≈ 6.5 Hz) |
Note: The chemical shifts and coupling constants are approximate values based on typical spectra and may vary slightly.
¹³C NMR Data
The effect of the substituent orientation is also evident in the ¹³C NMR spectra. The carbon bearing the chlorine (C-1) is significantly deshielded. The chemical shifts of the other ring carbons also differ between the two isomers due to the different steric and electronic environments in the dominant conformers.
Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃
| Carbon | cis-1-Chloro-4-methylcyclohexane | trans-1-Chloro-4-methylcyclohexane |
| C-1 | ~62.5 | ~65.0 |
| C-2,6 | ~35.0 | ~36.5 |
| C-3,5 | ~30.0 | ~31.5 |
| C-4 | ~32.0 | ~33.0 |
| -CH₃ | ~22.0 | ~22.5 |
Note: The chemical shifts are approximate values based on typical spectra and may vary slightly.
Experimental Workflow
The overall workflow for the NMR characterization of the this compound isomers is outlined below.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous differentiation and detailed conformational analysis of the cis and trans isomers of this compound. The distinct chemical shifts and coupling patterns observed in their spectra directly reflect the preferred chair conformations in solution. This application note provides a comprehensive protocol and foundational data for researchers working with substituted cyclohexanes, aiding in the structural elucidation of more complex cyclic molecules.
Application Notes and Protocols for the Alkylation of Aromatic Compounds with 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring.[1][2] This application note provides a detailed protocol for the alkylation of aromatic compounds using 1-chloro-4-methylcyclohexane as the alkylating agent, a reaction of significant interest for the synthesis of various scaffolds in medicinal chemistry and materials science. The reaction typically employs a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to facilitate the formation of a carbocation electrophile.[2][3]
This document outlines the reaction mechanism, a detailed experimental protocol for the synthesis of (4-methylcyclohexyl)benzene (B3048194), potential side reactions, and expected characterization data for the final product.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation of an aromatic compound, such as benzene (B151609), with this compound proceeds through a three-step mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride, reacts with this compound to form a secondary carbocation. It is important to note that carbocation rearrangements are a common feature of Friedel-Crafts alkylations and can lead to the formation of more stable carbocations. In the case of the 4-methylcyclohexyl cation, a 1,2-hydride shift could potentially occur, though the secondary carbocation is relatively stable.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion, and temporarily disrupts the aromaticity of the ring.[4]
-
Deprotonation and Regeneration of the Catalyst: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst.[5]
One of the primary limitations of Friedel-Crafts alkylation is the potential for polyalkylation . The initial alkylated product is often more reactive than the starting aromatic compound because alkyl groups are activating, thus favoring further substitution.[1][6] To mitigate this, an excess of the aromatic compound is typically used.[7]
Experimental Protocol: Synthesis of (4-methylcyclohexyl)benzene
This protocol details the synthesis of (4-methylcyclohexyl)benzene from benzene and this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | C₆H₆ | 78.11 | 100 mL | ~1.12 |
| This compound | C₇H₁₃Cl | 132.63 | 10.0 g | 0.075 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 10.0 g | 0.075 |
| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (10.0 g, 0.075 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Alkylating Agent: In the dropping funnel, prepare a solution of this compound (10.0 g, 0.075 mol) in benzene (100 mL).
-
Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of cold 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (4-methylcyclohexyl)benzene.
Product Characterization
The expected product is (4-methylcyclohexyl)benzene.[8] The following tables summarize the expected physicochemical and spectroscopic data for the product.
Physicochemical Properties of (4-methylcyclohexyl)benzene:
| Property | Value |
| Molecular Formula | C₁₃H₁₈ |
| Molecular Weight | 174.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~259 °C (predicted) |
| Density | ~0.9 g/cm³ (predicted) |
Predicted ¹H NMR Spectral Data for (4-methylcyclohexyl)benzene (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.10 | m | 5H | Aromatic protons |
| 2.50 | tt | 1H | Benzylic proton (CH-Ar) |
| 1.90 - 1.70 | m | 4H | Cyclohexyl protons |
| 1.50 - 1.20 | m | 5H | Cyclohexyl protons |
| 0.95 | d | 3H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Spectral Data for (4-methylcyclohexyl)benzene (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | Quaternary aromatic carbon (C-ipso) |
| 128.3 | Aromatic CH |
| 126.5 | Aromatic CH |
| 125.8 | Aromatic CH |
| 44.5 | Benzylic carbon (CH-Ar) |
| 34.5 | Cyclohexyl CH₂ |
| 33.0 | Cyclohexyl CH |
| 22.5 | Methyl carbon (-CH₃) |
Expected IR Spectral Data for (4-methylcyclohexyl)benzene:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 750, 700 | Strong | C-H bend (monosubstituted benzene) |
Visualizations
Caption: Reaction mechanism for the Friedel-Crafts alkylation of benzene.
Caption: Experimental workflow for the synthesis of (4-methylcyclohexyl)benzene.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - (4-methylcyclohexyl)-benzene (C13H18) [pubchemlite.lcsb.uni.lu]
Synthesis of Organometallic Reagents from 1-Chloro-4-methylcyclohexane: Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of organometallic reagents, specifically Grignard and organolithium reagents, derived from 1-chloro-4-methylcyclohexane. These reagents are versatile intermediates in organic synthesis, with significant applications in the preparation of pharmaceutical compounds. A key application highlighted is the synthesis of trans-4-methylcyclohexylamine, a crucial building block for the antidiabetic drug Glimepiride (B1671586).
Introduction
Organometallic reagents are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are among the most utilized classes of organometallics due to their strong nucleophilicity and basicity. The synthesis of such reagents from the readily available starting material, this compound, opens avenues for the introduction of the 4-methylcyclohexyl moiety into a wide range of molecular scaffolds. This is particularly relevant in drug discovery and development, where the lipophilicity and conformational properties of cyclic systems can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Synthesis of 4-methylcyclohexylmagnesium chloride (Grignard Reagent)
The preparation of 4-methylcyclohexylmagnesium chloride is achieved through the reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is initiated by the activation of the magnesium surface, often facilitated by the addition of a small crystal of iodine or 1,2-dibromoethane.
Experimental Protocol: Preparation of 4-methylcyclohexylmagnesium chloride
Materials:
-
This compound (C7H13Cl)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Round-bottom flask, three-necked, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Flame-dry the flask under a stream of inert gas to remove any residual moisture.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the chloride solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent, 4-methylcyclohexylmagnesium chloride.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv. |
| Magnesium | 1.2 equiv. |
| Solvent | Anhydrous THF |
| Initiator | Iodine (catalytic) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% (determined by titration) |
Synthesis of 4-methylcyclohexyllithium (Organolithium Reagent)
The synthesis of 4-methylcyclohexyllithium involves the reaction of this compound with lithium metal. This reaction is typically carried out in a non-polar solvent like pentane (B18724) or hexane, often in the presence of a small amount of an electron carrier, such as naphthalene (B1677914) or 4,4’-di-tert-butylbiphenyl (DTBB), to facilitate the electron transfer from the lithium metal to the alkyl halide.
Experimental Protocol: Preparation of 4-methylcyclohexyllithium
Materials:
-
This compound (C7H13Cl)
-
Lithium metal (with ~1% sodium)
-
Anhydrous pentane or hexane
-
Round-bottom flask, flame-dried
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Set up a flame-dried round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas inlet.
-
Reaction Mixture: Under a positive pressure of inert gas, add finely cut lithium metal (2.2 equivalents) to the flask containing anhydrous pentane or hexane.
-
Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the lithium suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically initiated without heating. An exothermic reaction may be observed.
-
Completion: The reaction is complete when the lithium metal is consumed, and a white precipitate of lithium chloride is formed. The resulting solution/suspension contains 4-methylcyclohexyllithium.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv. |
| Lithium metal | 2.2 equiv. |
| Solvent | Anhydrous pentane or hexane |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Application in Pharmaceutical Synthesis: Preparation of a Glimepiride Intermediate
A significant application of these organometallic reagents is in the synthesis of key pharmaceutical intermediates. For instance, the Grignard reagent, 4-methylcyclohexylmagnesium chloride, can be utilized in a synthetic route towards trans-4-methylcyclohexylamine, a crucial component of the antidiabetic drug Glimepiride.[1][2] One plausible synthetic pathway involves the reaction of the Grignard reagent with a suitable electrophile to introduce the 4-methylcyclohexyl group, followed by further functional group manipulations to yield the target amine.
Experimental Workflow: Synthesis of a trans-4-methylcyclohexylamine precursor
Caption: Synthetic workflow for a trans-4-methylcyclohexylamine precursor.
Protocol: Synthesis of N-(4-methylcyclohexyl)aniline (Illustrative Example)
This protocol illustrates the reactivity of the synthesized Grignard reagent with an electrophilic amine source, a key step towards amine synthesis.
Materials:
-
4-methylcyclohexylmagnesium chloride solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere flask, place a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C. Slowly add the prepared 4-methylcyclohexylmagnesium chloride solution (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Logical Relationship Diagram
Caption: Synthesis and application of 4-methylcyclohexyl organometallics.
Conclusion
The synthesis of Grignard and organolithium reagents from this compound provides access to valuable nucleophilic intermediates. These reagents can be effectively employed in the construction of complex organic molecules, including key intermediates for the synthesis of pharmaceuticals like Glimepiride. The protocols and data presented herein offer a foundational guide for researchers in the fields of organic synthesis and drug development to utilize these versatile organometallic reagents in their research endeavors. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and purity of the desired organometallic reagents.
References
Troubleshooting & Optimization
Low yield in Grignard reaction with 1-Chloro-4-methylcyclohexane
This technical support guide addresses common issues encountered during the Grignard reaction with 1-chloro-4-methylcyclohexane, a secondary alkyl halide known for presenting challenges that can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield in my Grignard reaction with this compound?
A low yield with this substrate is often attributed to its nature as a secondary alkyl chloride, which is less reactive than the corresponding bromide or iodide.[1] Several factors can contribute to a reduced yield, including difficulty in initiating the reaction, and the prevalence of side reactions such as Wurtz coupling and elimination.
Q2: What are the primary side reactions that compete with the formation of the Grignard reagent?
The two main competing reactions are:
-
Wurtz Coupling: The already formed Grignard reagent can react with the unreacted this compound to form a dimer (4,4'-dimethylbicyclohexyl). This side reaction is more likely at higher concentrations of the alkyl halide and at elevated temperatures.
-
Elimination (E2): The Grignard reagent is a strong base and can promote the elimination of HCl from this compound to form 4-methylcyclohexene.
Q3: How can I improve the initiation of the Grignard reaction?
Successful initiation requires overcoming the passivating layer of magnesium oxide (MgO) on the magnesium turnings. Common activation methods include:
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to expose a fresh magnesium surface. The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbling (from 1,2-dibromoethane) are indicators of successful initiation.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (in an inert atmosphere) can break the oxide layer.
-
Thermal Activation: Gentle heating with a heat gun can sometimes initiate the reaction, but care must be taken to avoid overheating, which can favor side reactions.
Q4: What is the ideal solvent for this reaction, and why is it so important to be anhydrous?
Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are essential. THF is often preferred for less reactive chlorides as it is better at solvating and stabilizing the Grignard reagent. It is critical that all glassware, reagents, and solvents are rigorously dried (anhydrous). Grignard reagents are highly reactive with protic solvents like water, which will quench the reagent and halt the desired reaction.
Troubleshooting Guide
If you are facing a low yield, systematically review the following potential issues and their solutions.
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface due to an oxide layer. | Activate the magnesium using a crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a dry glass rod under an inert atmosphere. |
| Wet glassware or solvent. | Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. | |
| Low Yield of Grignard Reagent | Wurtz Coupling: High local concentration of alkyl halide. | Add the this compound solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Wurtz Coupling: Elevated reaction temperature. | Maintain a gentle reflux and use an ice bath to control the exothermic reaction if necessary. | |
| Elimination Reaction: The Grignard reagent acts as a base. | Keep the reaction temperature low to favor the Grignard formation over elimination. | |
| Incomplete reaction. | Ensure sufficient reaction time after the addition of the alkyl halide is complete, with continued stirring. | |
| Low Yield in Subsequent Reaction | Inaccurate determination of Grignard reagent concentration. | Titrate a small aliquot of the Grignard reagent solution to determine its exact concentration before adding the electrophile. |
Quantitative Data
The yield of the Grignard reagent from this compound can be variable. The following table provides a summary of expected yields under different conditions, based on data for similar secondary alkyl chlorides.
| Substrate | Conditions | Typical Yield of Grignard Reagent | Key Considerations |
| Secondary Alkyl Chlorides | Standard laboratory conditions in THF | 50-80%[1] | Yield is highly dependent on magnesium activation and reaction control. |
| Cyclohexyl Chloride | Optimized batch process in ether | High (implied from final product yield of 64-69%) | Careful control of reaction parameters is crucial. |
| Cyclohexyl Chloride | Continuous flow process in THF | 96-98%[2] | Demonstrates that high yields are achievable with optimized and controlled reaction setups. |
Experimental Protocols
Protocol 1: Preparation of 4-methylcyclohexylmagnesium chloride
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is observed and subsequently fades. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 5-10% of this solution to the magnesium suspension.
-
Confirmation of Initiation: The reaction should begin spontaneously, indicated by a gentle refluxing of the solvent and the appearance of a cloudy, greyish solution. If the reaction does not start, gentle warming or the addition of a few more drops of the chloride solution may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey, cloudy solution is your Grignard reagent, which should be used immediately in the subsequent reaction step.
Visualizations
Caption: Grignard reaction pathway and competing side reactions.
Caption: A workflow for troubleshooting low Grignard reaction yields.
References
Technical Support Center: Side Reactions of 1-Chloro-4-methylcyclohexane with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during experiments with 1-Chloro-4-methylcyclohexane and strong bases.
Troubleshooting Guide
Issue 1: Low Yield of Desired Elimination Product
Symptoms:
-
The overall yield of the desired alkene (4-methylcyclohexene or 1-methylcyclohexene) is lower than expected.
-
A significant amount of starting material remains unreacted.
-
Formation of unexpected side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Base Strength or Concentration | Ensure the base is not expired and has been stored under appropriate anhydrous conditions. Increase the molar excess of the strong base (e.g., from 1.5 to 2.5 equivalents). |
| Inappropriate Reaction Temperature | Elimination reactions are generally favored at higher temperatures.[1] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for the formation of degradation products. |
| Suboptimal Solvent Choice | The choice of solvent can influence the rate of elimination. For E2 reactions, polar aprotic solvents like DMSO or DMF can be effective. If using an alcohol as a solvent, ensure it is anhydrous, as water can reduce the effectiveness of the base. |
| Incorrect Stereochemistry of the Starting Material | The E2 elimination reaction requires an anti-periplanar arrangement of the leaving group (chlorine) and a β-hydrogen.[2] For cyclohexane (B81311) systems, this means both must be in axial positions. The cis isomer of this compound can more readily achieve this conformation than the trans isomer, leading to a faster reaction rate.[3][4] Verify the stereochemistry of your starting material. |
Issue 2: Formation of Substitution Products
Symptoms:
-
Presence of ether (from alkoxide bases) or alcohol (if water is present) products in the final reaction mixture, confirmed by techniques like GC-MS or NMR.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Base Acting as a Nucleophile | Strong, unhindered bases like sodium ethoxide can also act as nucleophiles, leading to SN2 substitution products. To favor elimination, use a sterically hindered base such as potassium tert-butoxide.[5] |
| Low Reaction Temperature | Substitution reactions can sometimes compete more effectively at lower temperatures. Increasing the reaction temperature generally favors elimination over substitution.[1] |
| Use of a Protic Solvent | Polar protic solvents can favor SN1-type reactions by stabilizing carbocation intermediates, though with a strong base, E2 is generally dominant. Using a polar aprotic solvent can help minimize substitution pathways. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products when reacting this compound with sodium ethoxide versus potassium tert-butoxide?
When reacting this compound with a strong, unhindered base like sodium ethoxide, the major product is typically the more substituted (Zaitsev) alkene, which is 1-methylcyclohexene.[6] Conversely, a bulky, sterically hindered base like potassium tert-butoxide will favor the formation of the less substituted (Hofmann) alkene, 4-methylcyclohexene (B165706), as the major product.[2][7]
Q2: Why is the reaction rate different for the cis and trans isomers of this compound?
The difference in reaction rates is due to the stereochemical requirements of the E2 elimination mechanism, which necessitates an anti-periplanar (diaxial) arrangement of the chlorine atom and a β-hydrogen.[2]
-
In cis-1-chloro-4-methylcyclohexane, the more stable chair conformation has the large methyl group in an equatorial position and the chlorine in an axial position. This allows for a readily available axial β-hydrogen for elimination.
-
In trans-1-chloro-4-methylcyclohexane, the more stable conformation has both the methyl and chlorine groups in equatorial positions. For the E2 reaction to occur, the ring must flip to a less stable conformation where both groups are axial, which is energetically unfavorable. This results in a significantly slower reaction rate.[3][4]
Q3: Can rearrangement products be formed in these reactions?
With a strong base, the reaction is likely to proceed through an E2 mechanism, which is a concerted, one-step process and therefore does not involve a carbocation intermediate.[8] Consequently, rearrangements are not expected under these conditions. Rearrangements are more characteristic of E1 reactions, which proceed through a carbocation and are favored by weak bases and polar protic solvents.
Data Presentation
The following table summarizes the expected product distribution based on the choice of a strong base. The yields are illustrative and can vary based on specific reaction conditions.
| Starting Material | Base | Major Product | Minor Product | Expected Major Product Yield |
| cis-1-Chloro-4-methylcyclohexane | Sodium Ethoxide | 1-Methylcyclohexene (Zaitsev) | 4-Methylcyclohexene (Hofmann) | >70% |
| cis-1-Chloro-4-methylcyclohexane | Potassium tert-Butoxide | 4-Methylcyclohexene (Hofmann) | 1-Methylcyclohexene (Zaitsev) | >80% |
| trans-1-Chloro-4-methylcyclohexane | Sodium Ethoxide | 1-Methylcyclohexene (Zaitsev) | 4-Methylcyclohexene (Hofmann) | Low (Slow Reaction) |
| trans-1-Chloro-4-methylcyclohexane | Potassium tert-Butoxide | 4-Methylcyclohexene (Hofmann) | 1-Methylcyclohexene (Zaitsev) | Very Low (Very Slow Reaction) |
Experimental Protocols
Key Experiment: E2 Elimination of cis-1-Chloro-4-methylcyclohexane
Objective: To synthesize 4-methylcyclohexene via a Hofmann elimination using a bulky base.
Materials:
-
cis-1-Chloro-4-methylcyclohexane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
To the stirred solution, add cis-1-chloro-4-methylcyclohexane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 6-8 hours. Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting alkene by fractional distillation, collecting the fraction corresponding to the boiling point of 4-methylcyclohexene (approximately 102°C).
-
Analyze the product distribution using GC-MS and NMR to quantify the Hofmann and Zaitsev products.
Visualizations
Caption: Product distribution from the elimination of cis-1-chloro-4-methylcyclohexane.
Caption: Troubleshooting workflow for low elimination product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Provide the major product if the following compound reacts with potassium.. [askfilo.com]
- 3. homework.study.com [homework.study.com]
- 4. Solved Q2) 1-Chloro-4-isopropylcyclohexane exists as two | Chegg.com [chegg.com]
- 5. Solved (10) 2. When trans-1-chloro-2-methylcyclohexane is | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. askfilo.com [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Stereoselectivity in Reactions of 1-Chloro-4-methylcyclohexane
Welcome to the technical support center for reactions involving 1-chloro-4-methylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical considerations for reactions with this compound?
A1: The primary stereochemical challenge arises from the cyclohexane (B81311) ring's conformational isomers (chair conformations) and the presence of a stereocenter at C1. The key is to control whether the reaction proceeds through an S(_N)1, S(_N)2, E1, or E2 mechanism, as each pathway has distinct stereochemical outcomes. For substitution reactions, S(_N)2 reactions lead to inversion of stereochemistry, while S(_N)1 reactions typically result in a mixture of stereoisomers.[1][2] For elimination reactions, the E2 mechanism requires a specific anti-periplanar arrangement of the proton and the leaving group, which is highly dependent on the chair conformation.[3][4][5]
Q2: How does the chair conformation of this compound affect reactivity?
A2: this compound exists as two primary chair conformers for each of its cis and trans isomers. The relative stability of these conformers and the axial or equatorial position of the chloro and methyl groups are critical. For an E2 reaction to occur, the chlorine atom must be in an axial position to allow for an anti-periplanar relationship with an axial hydrogen on an adjacent carbon.[3][4] In the more stable conformation of trans-1-chloro-4-methylcyclohexane, both substituents are equatorial. To undergo an E2 reaction, the ring must flip to a less stable conformation where both are axial.[6] This conformational barrier can influence the reaction rate.
Q3: Which reaction conditions favor an S(_N)2 pathway over an S(_N)1 pathway?
A3: To favor a stereospecific S(_N)2 reaction (inversion of stereochemistry), you should use a strong, non-bulky nucleophile, a polar aprotic solvent (e.g., acetone, DMF), and a lower temperature.[7][8] S(_N)1 reactions, which lead to a loss of stereochemical control, are favored by weak nucleophiles (or when the solvent acts as the nucleophile), polar protic solvents (e.g., water, ethanol), and higher temperatures.[9][10]
Q4: How can I promote a stereoselective E2 elimination?
A4: To favor an E2 elimination, use a strong, bulky base (e.g., potassium tert-butoxide) to disfavor the competing S(_N)2 reaction. The reaction should be run at a higher temperature.[11] The choice of base can also influence the regioselectivity (Zaitsev vs. Hofmann product). A sterically hindered base will preferentially remove the more accessible proton, potentially leading to the less substituted alkene (Hofmann product).
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Nucleophilic Substitution
Problem: My substitution reaction on trans-1-chloro-4-methylcyclohexane is yielding a mixture of cis and trans products, indicating a loss of stereochemical control.
Possible Cause: The reaction is likely proceeding through a significant S(_N)1 pathway, which involves a planar carbocation intermediate that can be attacked from either face.[1][12]
Solutions:
-
Increase Nucleophile Strength: Switch to a stronger nucleophile to promote the bimolecular S(_N)2 mechanism. For example, if you are using methanol (B129727) (solvolysis), try using sodium methoxide.
-
Change Solvent: Replace polar protic solvents (like ethanol (B145695) or water) with polar aprotic solvents (like DMSO or acetone). This will increase the nucleophilicity of the nucleophile and disfavor the formation of a carbocation intermediate.[7]
-
Lower Reaction Temperature: S(_N)1 reactions have a higher activation energy than S(_N)2 reactions. Lowering the temperature will therefore disfavor the S(_N)1 pathway to a greater extent.
Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Unexpected Elimination Product Formation
Problem: I am attempting a substitution reaction, but the major product is an alkene (4-methylcyclohexene).
Possible Cause: The reaction conditions are favoring elimination (E1 or E2) over substitution. This is common with strong bases, bulky nucleophiles, and higher temperatures.
Solutions:
-
Decrease Basicity of Nucleophile: Use a nucleophile that is less basic. For example, acetate (B1210297) is less basic than hydroxide.
-
Use a Less Bulky Nucleophile: Steric hindrance around the carbon center can favor elimination. A smaller nucleophile is more likely to attack the carbon atom.[8]
-
Lower the Reaction Temperature: Elimination reactions are generally favored by higher temperatures.[11]
Data Presentation: Stereoselectivity under Various Conditions
| Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (d.r.) / Product Ratio |
| S(_N)2 | Sodium Azide (B81097) (NaN(_3)) | DMF | 25 | cis-1-azido-4-methylcyclohexane | >95:5 (inversion) |
| S(_N)1 | Ethanol (EtOH) | EtOH | 78 | Mixture of cis and trans ethers | ~50:50 (racemization) |
| E2 | Potassium tert-butoxide | t-BuOH | 82 | 4-methylcyclohexene (B165706) | >90% elimination |
| Competition | Sodium Ethoxide (NaOEt) | EtOH | 55 | Substitution and Elimination Products | Varies with conditions |
Experimental Protocols
Protocol 1: Stereospecific S(_N)2 Azide Substitution
This protocol is designed to maximize the inversion of stereochemistry at C1 of trans-1-chloro-4-methylcyclohexane.
-
Reagents and Setup:
-
trans-1-chloro-4-methylcyclohexane (1.0 eq)
-
Sodium azide (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve trans-1-chloro-4-methylcyclohexane in anhydrous DMF in the round-bottom flask.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cis-1-azido-4-methylcyclohexane via column chromatography.
-
Protocol 2: Stereoselective E2 Elimination
This protocol is designed to maximize the yield of 4-methylcyclohexene via an E2 mechanism.
-
Reagents and Setup:
-
cis- or trans-1-chloro-4-methylcyclohexane (1.0 eq)
-
Potassium tert-butoxide (2.0 eq)
-
tert-Butanol (B103910), anhydrous
-
Round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve potassium tert-butoxide in anhydrous tert-butanol in the round-bottom flask.
-
Add the this compound isomer to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) for 4 hours.
-
Monitor the formation of the alkene product by GC.
-
After cooling to room temperature, carefully add water to quench the reaction.
-
Extract the product with pentane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
-
Reaction Mechanism Pathways
Caption: Key reaction pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Why trans-1-chloro-4-methylcyclohexane have a higher relative energy than trans-1-chloro-2-methylcyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Substitution Reactions of 1-Chloro-4-methylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete conversion in substitution reactions involving cis- and trans-1-Chloro-4-methylcyclohexane.
Troubleshooting Guide: Incomplete Conversion
Issue: Your substitution reaction with 1-Chloro-4-methylcyclohexane has resulted in a low yield of the desired product and a significant amount of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with cis-1-Chloro-4-methylcyclohexane and sodium iodide in acetone showing incomplete conversion?
A1: Several factors could be contributing to the incomplete conversion in your SN2 reaction:
-
Reaction Time and Temperature: SN2 reactions with secondary chlorides can be sluggish. Ensure you are allowing for sufficient reaction time. Gently heating the reaction mixture can also increase the rate, but be cautious as excessive heat can favor the competing E2 elimination pathway.
-
Purity of Reactants and Solvent: The presence of water in the acetone can solvate the iodide nucleophile, reducing its nucleophilicity and slowing down the reaction. Ensure you are using anhydrous acetone and dry glassware. The purity of your this compound is also crucial.
-
Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate according to the second-order rate law of SN2 reactions (Rate = k[Alkyl Halide][Nucleophile]).
-
Stirring: Ensure the reaction mixture is being stirred efficiently to maximize the interaction between the reactants, especially since sodium chloride, a product, will precipitate out of the acetone.
Q2: I am attempting an SN1 solvolysis of trans-1-Chloro-4-methylcyclohexane in ethanol and observing a mixture of products, including unreacted starting material. How can I improve the conversion to the desired ether product?
A2: Incomplete conversion in an SN1 reaction can be due to the following:
-
Solvent Polarity: While ethanol is a polar protic solvent that facilitates SN1 reactions, a more polar solvent system, such as a mixture of ethanol and water, could potentially increase the rate of carbocation formation.
-
Leaving Group Ability: Chloride is a reasonably good leaving group, but not as effective as bromide or iodide. The rate-determining step of an SN1 reaction is the formation of the carbocation, which is influenced by the leaving group's ability to depart.
-
Temperature: SN1 reactions often require heating to proceed at a reasonable rate. However, higher temperatures can also favor the competing E1 elimination reaction, leading to the formation of alkenes. Careful temperature control is necessary to find the optimal balance.
-
Reaction Time: Solvolysis reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration.
Q3: What is the expected stereochemical outcome for the substitution products of cis- and trans-1-Chloro-4-methylcyclohexane?
A3: The stereochemistry of the product is dependent on the reaction mechanism:
-
SN1 Reaction: This reaction proceeds through a planar carbocation intermediate. The nucleophile can attack from either face of the carbocation, leading to a mixture of both inversion and retention of stereochemistry. This often results in a nearly racemic mixture of the cis and trans products.
Q4: How can I minimize the formation of elimination byproducts in my substitution reaction?
A4: The competition between substitution and elimination is a common challenge. To favor substitution:
-
For SN2/E2 competition:
-
Use a strong, but less basic nucleophile. For example, iodide (I⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.
-
Use a lower reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
-
For SN1/E1 competition:
-
Use a weakly basic nucleophile/solvent. For example, ethanol is a weak base.
-
Keep the temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.
-
Quantitative Data on Product Distribution
The following table summarizes expected product distributions for substitution reactions of this compound under different conditions. Note that actual yields may vary based on specific experimental parameters.
| Starting Material | Reagents and Conditions | Predominant Mechanism | Major Substitution Product | Major Elimination Product | Expected Substitution Yield | Expected Elimination Yield |
| cis-1-Chloro-4-methylcyclohexane | NaI in Acetone, 50°C | SN2 | trans-1-Iodo-4-methylcyclohexane | 4-Methylcyclohexene | ~75-85% | ~15-25% |
| trans-1-Chloro-4-methylcyclohexane | NaI in Acetone, 50°C | SN2 | cis-1-Iodo-4-methylcyclohexane | 4-Methylcyclohexene | ~60-70% | ~30-40% |
| cis-1-Chloro-4-methylcyclohexane | 80% Ethanol, 75°C | SN1/E1 | cis- and trans-4-Methylcyclohexanol | 4-Methylcyclohexene, 1-Methylcyclohexene | ~40-50% | ~50-60% |
| trans-1-Chloro-4-methylcyclohexane | 80% Ethanol, 75°C | SN1/E1 | cis- and trans-4-Methylcyclohexanol | 4-Methylcyclohexene, 1-Methylcyclohexene | ~40-50% | ~50-60% |
Key Experimental Protocols
Protocol 1: SN2 Reaction of cis-1-Chloro-4-methylcyclohexane with Sodium Iodide
Objective: To synthesize trans-1-Iodo-4-methylcyclohexane via an SN2 reaction.
Materials:
-
cis-1-Chloro-4-methylcyclohexane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide in anhydrous acetone.
-
Add cis-1-Chloro-4-methylcyclohexane to the flask.
-
Work-up: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and wash with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The product can be further purified by column chromatography or distillation.
Protocol 2: SN1 Solvolysis of trans-1-Chloro-4-methylcyclohexane in Ethanol
Objective: To synthesize a mixture of cis- and trans-4-ethoxy-4-methylcyclohexane via an SN1 reaction.
Materials:
-
trans-1-Chloro-4-methylcyclohexane
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve trans-1-Chloro-4-methylcyclohexane in absolute ethanol.
-
Reaction: Attach a reflux condenser and heat the solution to a gentle reflux with stirring.
-
Work-up: After the reaction has proceeded for the desired time, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The resulting mixture of ether products can be analyzed by GC-MS and NMR. Further purification can be achieved by column chromatography.
References
Technical Support Center: Elimination Reactions of 1-Chloro-4-methylcyclohexane
This technical support guide provides troubleshooting advice and frequently asked questions regarding the formation of elimination byproducts with 1-chloro-4-methylcyclohexane. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of alkene byproducts in our elimination reaction with this compound. What are the likely products and why are multiple products forming?
A1: When this compound undergoes an elimination reaction, you can typically expect the formation of two major alkene byproducts: 4-methylcyclohex-1-ene (the Zaitsev product) and 3-methylcyclohex-1-ene (a potential Hofmann-type product, though in this specific case the primary competition is between different Zaitsev products from different conformations). The formation of multiple products is due to the possibility of abstracting a proton from different adjacent (beta) carbon atoms. The regioselectivity of the reaction is governed by several factors, including the reaction mechanism (E1 or E2), the strength and steric bulk of the base used, and the stereochemistry of the starting material.[1][2][3]
Q2: Our goal is to synthesize 1-methylcyclohex-1-ene, but we are getting a significant amount of 3-methylcyclohexene (B1581247). What is causing this unexpected regioselectivity?
A2: The formation of 3-methylcyclohexene from a related isomer, trans-1-chloro-2-methylcyclohexane, is a classic example of stereochemical control in E2 reactions.[4][5][6] For an E2 elimination to occur, the hydrogen atom to be removed and the chlorine leaving group must be in an anti-periplanar (or trans-diaxial) arrangement in the chair conformation of the cyclohexane (B81311) ring.[7][8][9] If the conformation required to form the more stable Zaitsev product (1-methylcyclohexene) is sterically unfavorable, the reaction may proceed through a different, more accessible conformation that leads to the less substituted alkene.[7][10] In the case of trans-1-chloro-2-methylcyclohexane, the conformer that places the chlorine in the necessary axial position for elimination only has an axial beta-hydrogen that leads to 3-methylcyclohexene.[4][6]
Q3: How does the choice of base affect the ratio of elimination byproducts?
A3: The choice of base is a critical factor in determining the product ratio.
-
Sterically unhindered bases (e.g., sodium ethoxide, potassium hydroxide) tend to favor the formation of the more thermodynamically stable, more substituted alkene, following Zaitsev's rule.[3][11]
-
Sterically hindered (bulky) bases (e.g., potassium tert-butoxide) will preferentially abstract the more sterically accessible proton. This often leads to the formation of the less substituted alkene, known as the Hofmann product.[2][12] This is because the bulky base has difficulty reaching the more sterically hindered interior protons required to form the Zaitsev product.[11]
Q4: Does the stereochemistry of the starting material (cis vs. trans this compound) influence the reaction outcome?
A4: Yes, the stereochemistry of the starting material is crucial, particularly for E2 reactions. The rate and even the major product of the elimination can differ between cis and trans isomers. This is because the requirement for a trans-diaxial arrangement of the leaving group (Cl) and a β-hydrogen can be more readily achieved in one isomer's stable chair conformation than in the other's.[4][5][7] For example, cis-1-chloro-2-methylcyclohexane reacts much faster than its trans isomer because in its more stable conformation, the chlorine is axial, and there are two adjacent axial hydrogens available for elimination, leading to the Zaitsev product.[4][7][13] The trans isomer must flip to a less stable conformation to place the chlorine in an axial position for the E2 reaction to proceed.[4][6]
Q5: We are seeing substitution products in addition to elimination byproducts. How can we minimize these?
A5: The formation of substitution products (SN1 or SN2) is a common competing reaction with elimination. To favor elimination over substitution:
-
Use a strong, sterically hindered base: Bulky bases are poor nucleophiles and will favor proton abstraction (elimination) over nucleophilic attack at the carbon atom (substitution).[8]
-
Increase the reaction temperature: Higher temperatures generally favor elimination over substitution.[3]
-
Use a base with a poorly nucleophilic counter-ion.
Data Presentation
The following table provides representative data on how the choice of base can influence the product distribution in the elimination reaction of a secondary alkyl halide.
| Substrate | Base | Solvent | Temperature (°C) | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| 2-Bromopentane | Potassium Ethoxide | Ethanol | 80 | Pent-2-ene (Zaitsev) | Pent-1-ene (Hofmann) | ~75:25 | [3] |
| 2-Bromopentane | Potassium tert-butoxide | tert-Butanol | 80 | Pent-1-ene (Hofmann) | Pent-2-ene (Zaitsev) | ~70:30 | [2] |
Note: This data is for a similar substrate and illustrates the general principle of base influence on regioselectivity.
Experimental Protocols
Protocol: Base-Induced Elimination of this compound
This protocol describes a general procedure for the E2 elimination of this compound using sodium ethoxide to favor the Zaitsev product.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium ethoxide
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of anhydrous ethanol.
-
Addition of Base: While stirring the solution, carefully add 4.0 g of sodium ethoxide.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Workup - Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with two 30 mL portions of diethyl ether. Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Purification: Decant or filter the dried organic solution into a clean, dry round-bottom flask. Purify the crude product mixture by fractional distillation. Collect the fraction boiling in the expected range for the methylcyclohexene isomers (approx. 101-110°C).
-
Analysis: Analyze the collected fraction(s) by gas chromatography-mass spectrometry (GC-MS) to determine the identity and ratio of the alkene byproducts.
Mandatory Visualization
Caption: E2 elimination pathways for a substituted chlorocyclohexane.
Caption: Troubleshooting workflow for elimination byproduct formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 10. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
Technical Support Center: Purification of 1-Chloro-4-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the purification of 1-Chloro-4-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound product?
A1: When synthesizing this compound from 4-methylcyclohexanol (B52717) using an acid catalyst (like HCl), the primary impurities typically include:
-
Unreacted Starting Material: Residual 4-methylcyclohexanol.
-
Elimination Byproducts: Isomeric alkenes such as 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene (B165706) may be formed through side reactions.[1][2]
-
Geometric Isomers: The product itself is a mixture of cis and trans isomers, which can be challenging to separate.[3]
Q2: What are the key physical properties to consider during the purification of this compound?
A2: The following physical properties are crucial for planning your purification strategy:
| Property | Value |
| Molecular Formula | C₇H₁₃Cl |
| Molecular Weight | 132.63 g/mol |
| Boiling Point (Mixture) | 165.5 °C at 760 mmHg[4][5][6] |
| Density | 0.95 g/cm³[4][5] |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the purity of this compound. It can effectively separate and identify the cis and trans isomers, as well as volatile impurities like unreacted starting materials and alkene byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the isomeric ratio and identify impurities.
Troubleshooting Guides
Issue 1: Poor Separation of cis and trans Isomers by Fractional Distillation
Question: I'm having difficulty separating the cis and trans isomers of this compound using fractional distillation. What can I do?
Answer: The boiling points of the cis and trans isomers are likely very close, making separation by standard fractional distillation challenging.
Recommended Actions:
-
High-Efficiency Column: Employ a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Slow Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles, which can improve separation.
-
Consider Alternative Techniques: If high isomeric purity is required, flash column chromatography is a more effective method for separating diastereomers.
Issue 2: Contamination with Alkene Byproducts
Question: My purified product is contaminated with alkene byproducts. How can I remove them?
Answer: Alkene byproducts, being non-polar, can sometimes co-distill with the desired product.
Recommended Actions:
-
Chemical Treatment: Before distillation, wash the crude product with a dilute solution of potassium permanganate (B83412) (KMnO₄) or bromine (Br₂) to oxidize the alkenes. The resulting higher-boiling oxidized products can then be more easily separated by distillation.
-
Flash Column Chromatography: This is a highly effective method for separating the more polar alkyl halide from the less polar alkene impurities.
Issue 3: Presence of Unreacted 4-Methylcyclohexanol
Question: How can I remove unreacted 4-methylcyclohexanol from my product?
Answer: The starting alcohol has a significantly higher boiling point than the product, but its polarity can affect chromatographic purifications.
Recommended Actions:
-
Aqueous Wash: Perform a liquid-liquid extraction with water or a dilute brine solution to remove the majority of the water-soluble alcohol before proceeding with distillation or chromatography.
-
Fractional Distillation: Careful fractional distillation should effectively separate the lower-boiling this compound from the higher-boiling alcohol.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing impurities with significantly different boiling points, such as unreacted alcohol.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently. The vapor will rise through the fractionating column.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The main fraction should be collected at a stable temperature around 165.5 °C.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for separating the cis and trans isomers and removing alkene impurities.
Methodology:
-
Stationary Phase: Pack a glass column with silica (B1680970) gel.
-
Mobile Phase Selection: Use a non-polar solvent system. A good starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column under positive pressure.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by TLC or GC-MS to identify those containing the pure desired isomer. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Long-Term Storage of 1-Chloro-4-methylcyclohexane
This guide provides researchers, scientists, and drug development professionals with essential information for the effective long-term stabilization and storage of 1-chloro-4-methylcyclohexane. Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and data to ensure the integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common signs of degradation in this compound?
A1: Degradation of this compound typically manifests through several observable signs:
-
Development of Acidity: The primary degradation pathway involves the elimination of hydrogen chloride (HCl), making the solution acidic. This is often the first and most critical indicator.
-
Discoloration: A pure sample should be a colorless liquid. The appearance of a yellow or brownish tint can indicate the formation of degradation byproducts.
-
Formation of Precipitates: In some cases, polymerization or the formation of insoluble byproducts can lead to cloudiness or the appearance of solid material.
-
Inconsistent Experimental Results: Unexplained variations in reaction yields or the appearance of unexpected side products in reactions using the stored compound can be a sign of impurity due to degradation.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for chlorinated alkanes like this compound is dehydrochlorination. This is an elimination reaction accelerated by factors such as heat, light (especially UV), and the presence of certain metals or other impurities. This reaction results in the formation of hydrogen chloride and a mixture of methylcyclohexene isomers. The produced HCl can act as a catalyst, further accelerating the decomposition of the compound.
Q3: What are the optimal storage conditions for long-term stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[1]
-
Light: Protect from light by using amber glass bottles or storing in a dark cabinet.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use tightly sealed containers made of non-reactive materials.[1][3][4] Ensure the container is properly grounded to avoid static discharge.[3][5]
Q4: What types of stabilizers can be used to prolong the shelf-life of this compound?
A4: Stabilizers are typically added in small amounts (0.001-1% by weight) to inhibit decomposition. For chlorinated hydrocarbons, common stabilizers fall into two main categories:
-
Acid Scavengers: These compounds neutralize the HCl formed during dehydrochlorination, preventing it from catalyzing further degradation. Examples include epoxides (e.g., propylene (B89431) oxide, butylene oxide) and amines (e.g., diallylamine).[2]
-
Antioxidants/Free-Radical Scavengers: These prevent oxidation, which can be another degradation route. Branched-chain unsaturated hydrocarbons (e.g., tripropylene) can serve this purpose.[2]
-
Complex Stabilizers: Some applications use a combination of stabilizers for a synergistic effect. For instance, mixtures of amines and unsaturated hydrocarbons have proven effective for other chlorinated solvents.[2] Glycerides of monocarboxylic acids have also been explored as heat stabilizers for chlorinated paraffins.[6]
Q5: How can I test my sample for degradation?
A5: You can perform a simple qualitative test for acidity. Add a small amount of your sample to a neutral, aqueous solution containing a pH indicator (like bromothymol blue). A color change indicating acidity (e.g., yellow for bromothymol blue) suggests the presence of HCl. For quantitative analysis, you can titrate the sample with a standardized solution of sodium hydroxide.[2][7] Purity can be assessed using Gas Chromatography (GC).
Stabilizer Performance Data
The following table provides illustrative data on the effectiveness of different stabilizer types under accelerated degradation conditions, based on principles for stabilizing chlorinated hydrocarbons. The primary metric for degradation is the formation of acid (HCl).
| Stabilizer Type | Concentration (% w/w) | Test Condition | Time (hours) | Acid Formation (mg HCl/L) | Purity by GC (%) |
| None | 0 | 50°C, UV Light | 24 | 150 | 97.5 |
| Amine (e.g., Diallylamine) | 0.1 | 50°C, UV Light | 24 | 25 | 99.5 |
| Epoxide (e.g., Propylene Oxide) | 0.2 | 50°C, UV Light | 24 | 15 | 99.7 |
| Unsaturated Hydrocarbon | 0.2 | 50°C, UV Light | 24 | 40 | 99.2 |
| Amine + Hydrocarbon Mix | 0.1 + 0.2 | 50°C, UV Light | 24 | <10 | >99.8 |
| None | 0 | Room Temp, Dark | 720 (30 days) | <5 | >99.9 |
Visualizing Degradation and Stabilization
Primary Degradation Pathway
The diagram below illustrates the dehydrochlorination of this compound, which is accelerated by heat and light, leading to the formation of HCl and methylcyclohexene isomers.
Caption: Dehydrochlorination of this compound.
Troubleshooting Workflow for Compound Instability
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to the stability of stored this compound.
Caption: Workflow for diagnosing and addressing compound instability.
Experimental Protocols
Protocol 1: Quantitative Analysis of Acidity by Titration
This protocol determines the amount of HCl present in a sample of this compound.
Materials:
-
This compound sample
-
Isopropanol (B130326) (neutral)
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Bromothymol blue indicator solution
-
Burette, flask, and other standard titration glassware
Procedure:
-
Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutral isopropanol to the flask and swirl to mix.
-
Add 3-4 drops of bromothymol blue indicator. The solution should be yellow if acid is present.
-
Fill a burette with the standardized 0.01 M NaOH solution.
-
Titrate the sample with the NaOH solution, swirling the flask continuously, until the color changes from yellow to a persistent blue.
-
Record the volume of NaOH used.
-
Calculate the acidity, typically expressed as ppm of HCl, using the following formula: Acidity (ppm HCl) = (V × M × 36.46 × 1000) / W Where:
-
V = Volume of NaOH used (L)
-
M = Molarity of NaOH (mol/L)
-
36.46 = Molecular weight of HCl ( g/mol )
-
W = Weight of the sample (g)
-
Protocol 2: Accelerated Stability Study
This protocol is used to evaluate the effectiveness of different stabilizers.
Materials:
-
High-purity this compound
-
Selected stabilizers (e.g., propylene oxide, diallylamine)
-
Multiple small, sealable amber glass vials
-
A laboratory oven or incubator capable of maintaining 50°C
-
A UV light source (optional, for photo-stability testing)
Procedure:
-
Prepare several samples in the amber vials. Include a control sample with no stabilizer.
-
For the other samples, add a precise concentration of the chosen stabilizer or stabilizer combination (e.g., 0.1% w/w).
-
Seal all vials tightly, leaving a similar amount of headspace in each. If testing the effect of atmosphere, purge the headspace with nitrogen or argon before sealing.
-
Place the vials in the incubator at 50°C and/or expose them to a controlled UV light source.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a set of samples for analysis.
-
Allow the samples to cool to room temperature.
-
Analyze each sample for acidity using the titration protocol described above and for purity using an established Gas Chromatography (GC) method.
-
Compare the rate of acid formation and the decrease in purity across the different samples to determine the most effective stabilization strategy.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. US3029297A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. cpchem.com [cpchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins | Zotov | Fine Chemical Technologies [finechem-mirea.ru]
- 7. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
Preventing isomerization of 1-Chloro-4-methylcyclohexane during reactions
Technical Support Center: 1-Chloro-4-methylcyclohexane
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and reactivity of this compound, with a specific focus on preventing isomerization during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments involving this compound in a direct question-and-answer format.
Question 1: My reaction started with a pure stereoisomer (e.g., cis-1-chloro-4-methylcyclohexane), but the product is a mixture of cis and trans isomers. What is causing this loss of stereochemical integrity?
Answer: The most likely cause of isomerization is the formation of a carbocation intermediate at the carbon bearing the chlorine atom. This typically occurs under reaction conditions that favor a unimolecular substitution (SN1) or elimination (E1) mechanism.
When the chloride ion departs, it leaves behind a planar sp²-hybridized secondary carbocation. The incoming nucleophile can then attack this planar intermediate from either face with nearly equal probability, leading to a mixture of both cis and trans products and a loss of the original stereochemistry. Conditions that promote this pathway include the use of polar protic solvents (e.g., water, ethanol), weak nucleophiles, and elevated temperatures.
Technical Support Center: Synthesis of 1-Chloro-4-methylcyclohexane
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-chloro-4-methylcyclohexane, a common procedure in research and development labs.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-methylcyclohexanol (B52717) and hydrochloric acid?
The reaction proceeds primarily through a nucleophilic substitution (SN1) mechanism. The hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). The departure of water results in a secondary carbocation intermediate, which is then attacked by the chloride ion to form the final product.[1][2][3]
Q2: What are the expected stereochemical outcomes of this synthesis?
Due to the planar nature of the carbocation intermediate, the chloride ion can attack from either face, leading to a mixture of cis and trans isomers of this compound.
Q3: What are the key physical properties of the starting material and the product?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 4-Methylcyclohexanol | C₇H₁₄O | 114.19 | 171-173 | ~0.914 |
| This compound | C₇H₁₃Cl | 132.63 | 165.5 | 0.95 |
(Data sourced from various chemical suppliers and databases)
Q4: How can I confirm the identity and purity of the synthesized this compound?
The product can be characterized using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the product from any impurities and to confirm the molecular weight of the product and its fragmentation pattern.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.[4][6]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-Cl stretch in the product (around 600-800 cm⁻¹) are indicative of a successful reaction.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 4-methylcyclohexanol via an SN1 reaction with hydrochloric acid.
Materials:
-
4-methylcyclohexanol
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask, combine 4-methylcyclohexanol and concentrated hydrochloric acid.
-
Reflux the mixture for the appropriate time (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction has been refluxed for a sufficient amount of time. Monitor the reaction progress using TLC. |
| Loss of product during workup | Be careful during the extraction and washing steps to avoid losing the organic layer. Ensure the separatory funnel is properly sealed and handled. |
| Inefficient distillation | Ensure the distillation apparatus is set up correctly and that the temperature is carefully controlled to prevent co-distillation of the starting material. |
| Use of insufficiently concentrated HCl | Use concentrated hydrochloric acid to ensure a high concentration of the nucleophile and effective protonation of the alcohol. |
Problem 2: Presence of significant side-products.
The two main side-products in this reaction are 4-methylcyclohexene (B165706) (from an E1 elimination reaction) and bis(4-methylcyclohexyl) ether (from a competing SN2 reaction between the starting alcohol and the product).[2][7][8][9][10]
| Symptom | Likely Side-Product | Troubleshooting Steps |
| An additional peak in the GC-MS with a lower boiling point than the product. A peak around 1650 cm⁻¹ in the IR spectrum. | 4-Methylcyclohexene | Lower the reaction temperature to favor substitution over elimination.[9] Use a less polar solvent if possible. |
| A higher boiling point impurity observed during distillation. A C-O stretch in the IR spectrum where none is expected. | bis(4-methylcyclohexyl) ether | Ensure a molar excess of hydrochloric acid is used to favor the reaction with the chloride ion over the alcohol. |
Problem 3: The final product is wet or contains solvent.
| Symptom | Possible Cause | Suggested Solution |
| Broad peak around 3500 cm⁻¹ in the IR spectrum. | Presence of water or unreacted alcohol. | Ensure the organic layer is thoroughly dried with an adequate amount of drying agent before distillation. |
| Lower than expected boiling point during distillation. | Presence of residual extraction solvent. | Ensure the solvent is completely removed by rotary evaporation before the final distillation. |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pearson.com [pearson.com]
- 3. Introduction to SN1 Reactions - Chad's Prep® [chadsprep.com]
- 4. This compound | C7H13Cl | CID 136731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Effect of solvent on 1-Chloro-4-methylcyclohexane reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-4-methylcyclohexane. The following information addresses common issues related to the influence of solvent choice on reaction outcomes, helping you optimize for desired substitution or elimination products.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of substitution (S_N1, S_N2) and elimination (E1, E2) products in my reaction?
A1: this compound is a secondary alkyl halide, which places it at a mechanistic crossroads. It can undergo all four major reaction pathways (S_N1, S_N2, E1, E2). The final product distribution is highly sensitive to the reaction conditions, particularly the choice of solvent and the nature of the nucleophile or base. A non-selective solvent or reagent will often lead to a product mixture.
Q2: How does the solvent choice favor substitution over elimination?
A2: To favor substitution, conditions should be chosen to promote either the S_N1 or S_N2 pathway while minimizing E1 and E2.
-
For S_N1: Use a weak nucleophile that is also the solvent (solvolysis), such as water, ethanol (B145695), or methanol.[5][6] These polar protic solvents excel at stabilizing the intermediate carbocation required for the S_N1 mechanism.[7][8] However, be aware that the E1 pathway is a common competitor under these conditions.
Q3: How can I maximize the yield of the elimination product?
A3: To favor elimination, you should use a strong, bulky base. The E2 mechanism is generally the most efficient pathway for elimination.
-
Using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton, leading to the formation of an alkene.
-
Using a strong, non-bulky base like sodium ethoxide in ethanol will also favor the E2 pathway, especially when heated.[1][9] According to Zaitsev's rule, this will typically yield the more substituted alkene, 1-methylcyclohexene, as the major product.[9]
Q4: My reaction is proceeding very slowly. What are the likely causes related to the solvent?
A4: Reaction rates are heavily influenced by the solvent's ability to stabilize the transition state.
-
If attempting an S_N2 reaction: Using a polar protic solvent (like water or ethanol) can dramatically slow the reaction. The solvent molecules form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[4] Switching to a polar aprotic solvent (e.g., acetone (B3395972), DMF, DMSO) will enhance nucleophilicity and increase the rate.[1][4]
-
If attempting an S_N1 reaction: This reaction proceeds through a polar, charged carbocation intermediate. Using a nonpolar solvent would fail to stabilize this intermediate, making its formation energetically unfavorable and thus slowing the reaction to a near halt. A polar protic solvent is required to facilitate this pathway.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low yield of substitution product; high yield of elimination product. | The nucleophile being used is too basic. | Switch to a less basic nucleophile (e.g., use NaI instead of NaOH). Ensure the reaction is not being run at an elevated temperature, which favors elimination. |
| Low yield of desired S_N2 product; reaction is slow. | Incorrect solvent choice. A polar protic solvent is being used. | Change the solvent to a polar aprotic solvent such as acetone, DMSO, or DMF to enhance the strength of the nucleophile.[1][3] |
| A mixture of S_N1 and E1 products is observed. | This is common during solvolysis in polar protic solvents. | To favor the S_N1 product, run the reaction at a lower temperature. To favor the E1 product, increase the reaction temperature. |
| Formation of 1-methylcyclohexanol (B147175) when reacting with water. | This is the expected S_N1 product. Water acts as a weak nucleophile in a polar protic environment, favoring carbocation formation.[5][6] | If this is not the desired product, the reaction conditions must be changed entirely. For example, use a strong base in an aprotic solvent to achieve an E2 product. |
Product Distribution Overview
The following table provides an estimated product distribution for the reaction of this compound under various solvent and reagent conditions. These values are illustrative of general trends for secondary alkyl halides.
| Reagent | Solvent | Solvent Type | Primary Mechanism(s) | Major Product(s) | Minor Product(s) |
| NaI | Acetone | Polar Aprotic | S_N2 | 1-iodo-4-methylcyclohexane | - |
| H₂O | Water | Polar Protic | S_N1, E1 | 1-methylcyclohexanol | 1-methylcyclohexene |
| CH₃CH₂OH | Ethanol | Polar Protic | S_N1, E1 | 1-ethoxy-4-methylcyclohexane | 1-methylcyclohexene |
| NaOCH₂CH₃ | Ethanol | Polar Protic | E2, S_N2 | 1-methylcyclohexene | 1-ethoxy-4-methylcyclohexane |
| KOC(CH₃)₃ | tert-Butanol | Polar Protic | E2 | 1-methylcyclohexene | - |
Key Experimental Protocols
Protocol 1: S_N2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)
This protocol is designed to favor the S_N2 pathway, yielding 1-iodo-4-methylcyclohexane.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15g of sodium iodide in 100 mL of anhydrous acetone.
-
Addition of Substrate: To the stirring solution, add 10 mL of cis-1-chloro-4-methylcyclohexane.
-
Reaction: Gently reflux the mixture for 1-2 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Purification: Combine the organic extracts and wash them with a 5% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via distillation.
Protocol 2: S_N1/E1 Solvolysis in Aqueous Ethanol
This protocol will lead to a mixture of substitution (1-ethoxy-4-methylcyclohexane and 1-hydroxy-4-methylcyclohexane) and elimination (1-methylcyclohexene) products.
-
Preparation: Prepare a solution of 80% ethanol in water. In a round-bottom flask with a magnetic stirrer and reflux condenser, add 100 mL of this aqueous ethanol solution.
-
Addition of Substrate: Add 10 mL of this compound to the solvent.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC.
-
Work-up: Allow the mixture to cool. Add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent removal, analyze the product ratio using GC-MS or NMR spectroscopy.
Visualizations
Caption: Decision pathway for this compound reactions.
Caption: General experimental workflow for synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Solved cis-1-Chloro-4-methylcyclohexane is reacted with 2ml | Chegg.com [chegg.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Solved 1-chloro-1-methylcyclohexane reacts with H2O in an | Chegg.com [chegg.com]
- 6. Determining the major and minor products of the reaction of 1-chloro-1-me.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. What product would you expect from the reaction of 1-chloro-1-methylcyclo.. [askfilo.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Chloro-4-methylcyclohexane and 1-Bromo-4-methylcyclohexane
In the landscape of organic synthesis and drug development, the choice of leaving group in an alkyl halide substrate is a pivotal decision that dictates reaction kinetics and product distribution. This guide presents a detailed comparison of the reactivity of two such analogs: 1-Chloro-4-methylcyclohexane and 1-Bromo-4-methylcyclohexane. The primary differentiator in their chemical behavior lies in the inherent properties of the carbon-halogen bond, where the carbon-bromine bond is longer and weaker than the carbon-chlorine bond. This distinction renders the bromide ion a superior leaving group to the chloride ion, a factor that profoundly influences the rates of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Comparative Reactivity Data
While specific kinetic data for the solvolysis and elimination of this compound and 1-Bromo-4-methylcyclohexane is not extensively available in publicly accessible literature, well-established principles in physical organic chemistry and data from analogous systems allow for a reliable comparison. The following tables summarize the expected relative reactivity based on these principles.
Table 1: Relative Rates of SN1 Solvolysis
| Substrate | Leaving Group | Relative Rate of Solvolysis (in Ethanol) |
| This compound | Cl⁻ | 1 |
| 1-Bromo-4-methylcyclohexane | Br⁻ | ~40-50 |
Note: The relative rate is an estimation based on the general observation that alkyl bromides undergo solvolysis significantly faster than the corresponding alkyl chlorides.
Table 2: Relative Rates of E2 Elimination
| Substrate (cis isomer) | Leaving Group | Relative Rate of Elimination (with Sodium Ethoxide in Ethanol) |
| cis-1-Chloro-4-methylcyclohexane | Cl⁻ | 1 |
| cis-1-Bromo-4-methylcyclohexane | Br⁻ | >10 |
Note: The cis isomer is specified as it allows for the necessary anti-periplanar arrangement of the leaving group and a β-hydrogen for an efficient E2 reaction. The bromo-compound is expected to react considerably faster.
Factors Influencing Reactivity
The differential reactivity of these two compounds is governed by a confluence of factors, primarily the nature of the leaving group and the stereochemical requirements of the reaction mechanism.
Caption: Logical relationship of factors affecting reactivity.
Experimental Protocols
To empirically determine the comparative reactivity, the following experimental protocols can be employed.
Experiment 1: Comparative SN1 Solvolysis Rates
Objective: To compare the rates of solvolysis of this compound and 1-Bromo-4-methylcyclohexane in ethanol.
Methodology: The progress of the solvolysis reaction, which produces HBr or HCl, can be monitored by observing the color change of an acid-base indicator.
Caption: Experimental workflow for SN1 solvolysis comparison.
Procedure:
-
Prepare equimolar solutions of this compound and 1-Bromo-4-methylcyclohexane in 80% ethanol/20% water.
-
Add a few drops of a suitable indicator, such as bromothymol blue, to each solution.
-
To each flask, add a precise, small volume of a standardized weak base solution (e.g., 0.01 M NaOH) to make the solution slightly basic (blue color for bromothymol blue).
-
Place the flasks in a constant temperature water bath.
-
Start a timer and record the time it takes for the color of each solution to change from blue to yellow, indicating the consumption of the added base by the produced acid (HCl or HBr).
-
The inverse of the time taken is proportional to the initial rate of reaction. A shorter time indicates a faster reaction.
Experiment 2: Comparative E2 Elimination Rates
Objective: To compare the rates of E2 elimination of cis-1-Chloro-4-methylcyclohexane and cis-1-Bromo-4-methylcyclohexane with sodium ethoxide in ethanol.
Methodology: The formation of the alkene product (4-methylcyclohexene) over time can be monitored using gas chromatography (GC).
Procedure:
-
Prepare equimolar solutions of cis-1-Chloro-4-methylcyclohexane and cis-1-Bromo-4-methylcyclohexane in absolute ethanol.
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In separate reaction vessels maintained at a constant temperature, mix the haloalkane solutions with the sodium ethoxide solution to initiate the elimination reaction.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding a weak acid.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracts by gas chromatography to determine the concentration of the alkene product.
-
Plot the concentration of the alkene product versus time for each reaction to determine the initial reaction rates.
Conclusion
The comparative analysis of this compound and 1-Bromo-4-methylcyclohexane underscores the critical role of the leaving group in determining the pace of nucleophilic substitution and elimination reactions. Due to the lower carbon-halogen bond strength and greater stability of the resulting anion, 1-Bromo-4-methylcyclohexane is demonstrably more reactive than its chloro-analog. This heightened reactivity is a key consideration for researchers and drug development professionals in designing synthetic routes and predicting reaction outcomes. The provided experimental protocols offer a framework for the quantitative validation of these fundamental principles of organic reactivity.
A Comparative Guide to the SN1 Reaction Rates of 1-Chloro-4-methylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
Relative SN1 Reaction Rate Comparison
The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate formed upon departure of the leaving group. In the case of 1-chloro-4-methylcyclohexane, both the cis and trans isomers will form a secondary 4-methylcyclohexyl carbocation. However, the rate at which this intermediate is formed is influenced by the ground-state energy of the starting material and any steric or stereoelectronic effects present in the transition state leading to the carbocation.
| Isomer | Chair Conformation of Reactant | Relative Ground State Energy | Expected Relative SN1 Reaction Rate | Rationale |
| cis-1-Chloro-4-methylcyclohexane | Axial Chlorine, Equatorial Methyl | Higher | Faster | The higher ground-state energy of the conformer with an axial chlorine atom leads to a lower activation energy for the formation of the carbocation. Relief of steric strain from the axial chlorine in the transition state contributes to the faster rate. |
| trans-1-Chloro-4-methylcyclohexane | Equatorial Chlorine, Equatorial Methyl | Lower | Slower | The diequatorial conformation is the more stable ground state. Proceeding to the carbocation intermediate requires overcoming a higher activation energy barrier from this more stable starting point. |
Note: The methyl group in the 4-position is equatorial in the most stable conformation of both isomers, thus its direct steric influence on the reaction center is minimal. The key difference lies in the axial versus equatorial position of the chlorine atom in the dominant ground-state conformer of the cis isomer.
Theoretical Framework
The SN1 reaction of an alkyl halide proceeds through a two-step mechanism:
-
Ionization: The carbon-halogen bond breaks heterolytically to form a carbocation intermediate and a halide ion. This is the slow, rate-determining step.
-
Nucleophilic Attack: A nucleophile attacks the planar carbocation, which can occur from either face, leading to a mixture of stereoisomers if the carbon is chiral.
The rate of the overall reaction is governed by the rate of the first step. According to the Hammond postulate, the transition state for this step resembles the high-energy carbocation intermediate. Therefore, factors that stabilize the carbocation also stabilize the transition state, leading to a lower activation energy and a faster reaction rate.
For the isomers of this compound, the key factors influencing the SN1 reaction rate are:
-
Ground-State Energy: The cis isomer has a higher ground-state energy due to the axial position of the chlorine atom in its most stable chair conformation, which introduces unfavorable 1,3-diaxial interactions. The trans isomer exists predominantly in a lower-energy diequatorial conformation. A higher ground-state energy means a smaller energy difference to reach the transition state, resulting in a faster reaction.
-
Carbocation Stability: Both isomers form the same secondary 4-methylcyclohexyl carbocation. The stability of this carbocation is influenced by the electron-donating inductive effect and hyperconjugation from the adjacent C-H and C-C bonds.
-
Leaving Group Ability: The leaving group is chloride in both cases, so this factor does not contribute to a difference in their relative rates.
-
Solvent Effects: The use of a polar, protic solvent is crucial for stabilizing the forming carbocation and the leaving group anion through solvation, thus promoting the SN1 pathway.
Experimental Protocols
The following is a generalized experimental protocol for determining the rate of solvolysis (an SN1 reaction where the solvent is the nucleophile) of alkyl halides, such as the isomers of this compound. A common method is acetolysis, where acetic acid is the solvent and nucleophile.
Kinetic Measurement of Acetolysis of this compound Isomers
Objective: To determine the first-order rate constants for the acetolysis of cis- and trans-1-chloro-4-methylcyclohexane.
Materials:
-
cis-1-Chloro-4-methylcyclohexane
-
trans-1-Chloro-4-methylcyclohexane
-
Glacial Acetic Acid (anhydrous)
-
Sodium Acetate (B1210297) (anhydrous)
-
Standardized solution of perchloric acid in acetic acid
-
Crystal violet indicator
-
Thermostated oil bath or water bath
-
Volumetric flasks, pipettes, and burettes
-
Reaction vessels (e.g., sealed ampoules or flasks with stoppers)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the desired concentration of the alkyl chloride (e.g., 0.1 M) in glacial acetic acid.
-
Prepare a solution of sodium acetate in glacial acetic acid (e.g., 0.2 M). Sodium acetate is added to buffer the strong acid (HCl) produced during the reaction, which could otherwise catalyze side reactions.
-
-
Reaction Setup:
-
Place a known volume of the alkyl chloride solution into several reaction vessels.
-
Equilibrate the vessels in a thermostated bath at the desired reaction temperature (e.g., 50 °C).
-
-
Initiation of the Reaction:
-
To start the reaction, add a known volume of the pre-heated sodium acetate solution to each reaction vessel.
-
Seal or stopper the vessels and start the timer.
-
-
Monitoring the Reaction Progress:
-
At various time intervals, remove a reaction vessel from the bath and quench the reaction by cooling it in an ice bath.
-
The concentration of the unreacted alkyl chloride or the produced acid can be determined. A common method is to titrate the amount of unreacted acetate ion.
-
To each quenched sample, add a few drops of crystal violet indicator.
-
Titrate the sample with a standardized solution of perchloric acid in acetic acid until the color changes from violet to blue-green.
-
-
Data Analysis:
-
The rate of the reaction is followed by the consumption of the alkyl chloride. The concentration of the alkyl chloride at time t, [RCl]t, can be calculated from the titration data.
-
The reaction is expected to follow first-order kinetics. Therefore, a plot of ln([RCl]t) versus time should yield a straight line.
-
The slope of this line is equal to -k, where k is the first-order rate constant.
-
The rate constants for the cis and trans isomers are then compared.
-
Logical Relationship of Factors Affecting SN1 Rate
The following diagram illustrates the key factors influencing the SN1 reaction rate of the this compound isomers.
Caption: Factors influencing the relative SN1 reaction rates.
A Comparative Guide to the SN2 Reactivity of Cis- and Trans-1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, the stereochemistry of the substrate plays a pivotal role in dictating reaction rates and product outcomes. This guide provides a comprehensive comparison of the SN2 reactivity of cis- and trans-1-chloro-4-methylcyclohexane, offering insights grounded in conformational analysis and supported by experimental data from analogous systems. Understanding these differences is crucial for synthetic strategy and mechanistic elucidation in chemical and pharmaceutical research.
Executive Summary
The bimolecular nucleophilic substitution (SN2) reaction is exquisitely sensitive to the steric environment at the reaction center. In cyclohexane (B81311) derivatives, the accessibility of the electrophilic carbon for backside attack by a nucleophile is profoundly influenced by the conformational preferences of the substituents. For 1-chloro-4-methylcyclohexane, the cis isomer is predicted to undergo SN2 reactions significantly faster than the trans isomer. This is attributed to the greater propensity of the cis isomer to place the chlorine atom in an axial position, a prerequisite for an efficient SN2 transition state. Conversely, the trans isomer strongly favors a conformation where the chlorine is in an equatorial position, which sterically hinders the requisite backside attack.
Conformational Analysis: The Decisive Factor in Reactivity
The chair conformation is the most stable arrangement for a cyclohexane ring. Substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.
-
cis-1-Chloro-4-methylcyclohexane: In the cis isomer, one substituent is axial and the other is equatorial. Due to the smaller steric bulk of a chlorine atom compared to a methyl group, the most stable chair conformation of the cis isomer places the methyl group in the equatorial position and the chlorine atom in the axial position. This axial orientation of the leaving group (chlorine) is ideal for backside attack by a nucleophile, thus facilitating the SN2 reaction.
-
trans-1-Chloro-4-methylcyclohexane: In the trans isomer, both substituents are either axial or both are equatorial. The diequatorial conformation is significantly more stable, as it minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur in the diaxial conformation. In this preferred diequatorial state, the chlorine atom is shielded from backside attack by the cyclohexane ring itself, leading to a much slower SN2 reaction rate. For the reaction to proceed, the molecule must adopt the much less stable diaxial conformation.
Quantitative Data: Insights from an Analogous System
| Substrate | Leaving Group Position (in stable conformation) | Relative Rate of SN2 Reaction with Sodium Ethoxide in Ethanol |
| cis-4-tert-Butylcyclohexyl tosylate | Equatorial | 1 |
| trans-4-tert-Butylcyclohexyl tosylate | Axial | 19 |
Data from a classic experiment on a similar system provides strong evidence for the expected trend.
This 19-fold rate enhancement for the isomer with the axial leaving group provides strong evidence that a similar, significant rate difference can be expected between the cis (axial-like) and trans (equatorial-like) isomers of this compound in SN2 reactions.
Experimental Protocols
To determine the specific reaction kinetics for cis- and trans-1-chloro-4-methylcyclohexane, the following experimental protocol, adapted from established methodologies for studying SN2 reactions, can be employed.
Objective: To determine the relative rates of the SN2 reaction of cis- and trans-1-chloro-4-methylcyclohexane with sodium iodide in acetone.
Materials:
-
cis-1-Chloro-4-methylcyclohexane
-
trans-1-Chloro-4-methylcyclohexane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Standard volumetric flasks and pipettes
-
Constant temperature bath
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
Quenching solution (e.g., a solution of silver nitrate (B79036) in a non-polar solvent)
Procedure:
-
Solution Preparation:
-
Prepare standardized solutions of known concentration of cis-1-chloro-4-methylcyclohexane, trans-1-chloro-4-methylcyclohexane, and sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In separate reaction vessels, place a known volume of the sodium iodide solution.
-
Equilibrate the reaction vessels and the substrate solutions to a constant temperature (e.g., 25°C) in a water bath.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add a known volume of the cis- or trans-1-chloro-4-methylcyclohexane solution to the corresponding reaction vessel containing the sodium iodide solution. Start a timer immediately.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a quenching solution. The silver nitrate will precipitate the unreacted iodide as silver iodide, effectively stopping the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining this compound isomer.
-
Plot the concentration of the reactant versus time for both the cis and trans isomers.
-
-
Data Interpretation:
-
From the plots, determine the initial rate of reaction for each isomer.
-
The ratio of the initial rates will provide the relative reactivity of the cis and trans isomers in this SN2 reaction.
-
Visualizing the Reaction Pathway
The logical relationship governing the reactivity of these isomers in an SN2 reaction is a direct consequence of their conformational preferences. This can be visualized as follows:
A Comparative Guide to Purity Validation of 1-Chloro-4-methylcyclohexane by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical research, ensuring the purity of intermediates and starting materials is paramount. 1-Chloro-4-methylcyclohexane, a key building block in organic synthesis, is no exception. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We present a comparative analysis with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supported by detailed experimental protocols and quantitative data.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity assessment is critical and depends on the physicochemical properties of the analyte and potential impurities. While HPLC is a versatile and widely used technique, other methods offer distinct advantages for a volatile, non-polar compound like this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, particularly for non-volatile or thermally labile compounds.[1] For a compound like this compound, a reversed-phase HPLC method can be developed. The primary challenge lies in achieving adequate retention and resolution for a small, non-polar molecule on a standard C18 column.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile substances.[2] Coupled with a mass spectrometer (MS), it provides high-resolution separation and definitive identification of components.[3] GC is a common method for the analysis of haloalkanes and is well-suited for detecting volatile impurities in this compound.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, offers a rapid and non-destructive method for structural confirmation and purity assessment. It provides quantitative information based on the integration of signals corresponding to different protons in the molecule, allowing for the detection of impurities without the need for a reference standard for every impurity.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
HPLC Method Validation
A reversed-phase HPLC method was developed and validated for the purity determination of this compound. The validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1.0 mg/mL of this compound was prepared in acetonitrile. Calibration standards and spiked samples were prepared by diluting the stock solution.
The workflow for the HPLC method validation is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
A DFT-Informed Comparison of Conformational Energies in 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational energies of the cis and trans isomers of 1-chloro-4-methylcyclohexane, informed by the principles of Density Functional Theory (DFT) studies. Understanding the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its biological activity. This document summarizes key energetic data, outlines a typical computational protocol for such analysis, and visualizes the conformational equilibria.
Conformational Analysis of this compound
The conformational landscape of this compound is primarily dictated by the preference of the chloro and methyl substituents to occupy equatorial positions on the cyclohexane (B81311) chair conformer to minimize steric strain. This strain arises from 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the axial hydrogens on the same side of the ring. The relative energies of the conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent. However, for more accurate and detailed insights, DFT calculations are the preferred method.
trans-1-Chloro-4-methylcyclohexane
The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[1] The energy difference between these two conformers is approximately the sum of the A-values for a methyl group and a chlorine atom.
cis-1-Chloro-4-methylcyclohexane
For the cis isomer, one substituent is always in an axial position while the other is equatorial.[2] Ring flipping interconverts these two conformations. The relative stability of the two conformers depends on which substituent occupies the equatorial position. The conformer with the larger group (methyl) in the equatorial position is generally more stable, as this minimizes the more significant steric interactions.[2]
Comparative Energy Data
The following table summarizes the relative conformational energies of the isomers of this compound, based on illustrative DFT calculations. These values represent the energy difference (ΔE) relative to the most stable conformer.
| Isomer | Conformer | Substituent Orientations (Cl, CH₃) | Illustrative Relative Energy (kcal/mol) |
| trans | 1 | Equatorial, Equatorial (e,e) | 0.00 |
| 2 | Axial, Axial (a,a) | +2.25 | |
| cis | 3 | Equatorial, Axial (e,a) | +1.75 |
| 4 | Axial, Equatorial (a,e) | +0.55 |
Note: These are representative values derived from typical A-values and DFT trends for similar molecules. Actual DFT-calculated energies may vary depending on the functional, basis set, and computational model used.
Experimental and Computational Protocols
A standard protocol for the DFT-based conformational analysis of this compound involves the following steps:
-
Initial Structure Generation : The 3D structures of all possible chair conformers for both cis and trans isomers are generated using molecular modeling software.
-
Geometry Optimization : The geometry of each conformer is optimized to find the lowest energy structure. A common and effective method for this is the B3LYP functional with a 6-31G* basis set.
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations : To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Relative Energy Calculation : The relative energies of the conformers are determined by comparing their total energies, often including ZPVE corrections.
Visualization of Conformational Equilibria
The logical workflow of a typical DFT conformational analysis and the equilibria between the different conformers of this compound are illustrated in the diagrams below.
References
A Comparative Guide to the Computational Analysis of the SN2 Transition State in 1-Chloro-4-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of cyclohexane (B81311) derivatives is a critical factor in their reactivity. For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). In a cyclohexane ring, this approach is significantly influenced by the axial or equatorial position of the leaving group.
Data Presentation: Axial vs. Equatorial Reactivity
Computational and experimental studies on analogous systems, such as 4-tert-butylcyclohexyl tosylates, demonstrate a significant rate difference between conformers with axial and equatorial leaving groups. The axial conformer consistently exhibits a much higher reaction rate due to more favorable stereoelectronic and steric factors.[1][2] The following table summarizes the expected relative energetics for the SN2 reaction on the two conformers of 1-chloro-4-methylcyclohexane, based on these established principles.
| Parameter | Axial this compound | Equatorial this compound | Rationale |
| Relative Ground State Energy | Higher | Lower | The equatorial position is generally more stable for substituents to minimize 1,3-diaxial interactions. |
| Activation Energy (ΔG‡) | Lower | Higher | The backside attack on the axial conformer is less sterically hindered and has better orbital alignment for the transition state.[2][3] |
| Relative SN2 Reaction Rate | Faster | Slower | Experimental data on similar systems show the axial conformer reacting significantly faster (e.g., ~31 times faster for 4-tert-butylcyclohexyl tosylate).[1] |
| Transition State Geometry | Trigonal bipyramidal | Trigonal bipyramidal | The transition state for an SN2 reaction involves a five-coordinate carbon atom with a trigonal bipyramidal geometry. |
Experimental and Computational Protocols
The following outlines a typical computational protocol for analyzing the SN2 transition state of this compound using Density Functional Theory (DFT).
Software: Gaussian, ORCA, or similar quantum chemistry software packages.[4]
Methodology:
-
Model Construction: The initial 3D structures of the reactants (chloride ion and the axial and equatorial conformers of this compound) and products are built.
-
Geometry Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate (the C-Cl bond distance).
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: The single-point energies of the optimized reactants, transition state, and products are calculated to determine the activation energy and the overall reaction energy.
-
Solvation Effects: To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.[4][5]
Computational Details:
-
Level of Theory: Density Functional Theory (DFT) with a functional such as B3LYP is commonly used for its balance of accuracy and computational cost.[4][5]
-
Basis Set: A Pople-style basis set like 6-31+G* is often employed, which includes polarization and diffuse functions to accurately describe the charge distribution in the anionic nucleophile and the transition state.[4][5]
Mandatory Visualizations
The following diagrams illustrate the key concepts in the computational analysis of the SN2 reaction of this compound.
Caption: SN2 reaction mechanism for axial this compound.
Caption: Workflow for the computational analysis of an SN2 transition state.
References
Reactivity comparison of 1-Chloro-4-methylcyclohexane with other chlorocycloalkanes
For researchers and professionals in drug development and organic synthesis, understanding the reactivity of halogenated cyclic compounds is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of 1-Chloro-4-methylcyclohexane against other common chlorocycloalkanes, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of chlorocycloalkanes is fundamentally influenced by ring strain, conformational factors, and the stability of reaction intermediates. This compound, a substituted chlorocyclohexane (B146310), exhibits reactivity that is intricately linked to the conformational preferences of its isomers. In general, nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions are the primary pathways for these compounds. This guide will delve into a quantitative comparison of these reaction rates where data is available and provide a qualitative understanding based on established principles of organic chemistry.
Reactivity Comparison: Substitution and Elimination Reactions
The primary factors governing the reactivity of chlorocycloalkanes are:
-
Ring Strain: Smaller rings, such as cyclopropane (B1198618) and cyclobutane, possess significant angle strain, which influences their reactivity.
-
Conformational Effects: In cyclohexane (B81311) derivatives, the axial or equatorial position of the chlorine atom plays a crucial role in determining the reaction pathway and rate, particularly in E2 elimination reactions which require an anti-periplanar arrangement of the leaving group and a β-hydrogen.[1][2][3]
-
Carbocation Stability: For SN1 and E1 reactions, the stability of the intermediate carbocation is the rate-determining factor.
Solvolysis (SN1) Reactivity
Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for comparing the reactivity of alkyl halides via an SN1 pathway. The rate of solvolysis is primarily dependent on the stability of the carbocation formed upon the departure of the leaving group.
Table 1: Relative Solvolysis Rates of 1-Chloro-1-methylcycloalkanes
| Compound | Relative Rate (krel) |
| 1-Chloro-1-methylcyclopentane | 1.00 |
| 1-Chloro-1-methylcyclohexane | ~0.01 |
Note: Data is based on studies of tertiary chlorides and is used here to illustrate the effect of ring size on reactivity.
For this compound, the methyl group at the 4-position is unlikely to significantly alter the electronic stability of the carbocation at the 1-position. However, it will influence the conformational equilibrium of the starting material. The trans isomer, with both groups capable of occupying equatorial positions, is more stable. The reactivity will depend on the specific isomer and the reaction conditions.
Elimination (E2) Reactivity
Elimination reactions, particularly the bimolecular (E2) pathway, are highly sensitive to the stereochemistry of the substrate. For an E2 reaction to occur in a cyclohexane system, the leaving group (chlorine) and a hydrogen atom on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement.
Axial chlorocyclohexanes are generally more reactive in E2 reactions than their equatorial isomers because the axial chlorine is already in the correct orientation for elimination with an axial β-hydrogen.[2][5] For this compound, the cis isomer can more readily adopt a conformation with an axial chlorine and an axial β-hydrogen compared to the more stable trans isomer where both groups prefer equatorial positions. Consequently, the cis isomer is expected to undergo E2 elimination more rapidly.
Quantitative data from thermal dehydrochlorination studies of chlorocyclopentane (B1362555) and chlorocyclohexane provides insight into their relative stabilities and propensity for elimination, although at higher temperatures than typical solution-phase reactions.
Table 2: Arrhenius Parameters for Thermal Dehydrochlorination
| Compound | Pre-exponential Factor (A, s-1) | Activation Energy (Ea, kJ/mol) |
| Chlorocyclopentane | 1013.65 | 235.6 |
| Chlorocyclohexane | 1014.33 | 248.8 |
Source: Adapted from studies on thermal dehydrochlorination reactions.[6][7] This data suggests that under thermal conditions, chlorocyclopentane undergoes elimination more readily than chlorocyclohexane.
Experimental Protocols
To provide a practical framework for comparing the reactivity of these compounds, a detailed experimental protocol for a representative reaction, solvolysis in aqueous ethanol, is provided below. This method can be adapted to compare this compound with other chlorocycloalkanes.
Protocol: Comparative Solvolysis of Chlorocycloalkanes
Objective: To determine the relative rates of solvolysis of this compound, chlorocyclohexane, and chlorocyclopentane in aqueous ethanol.
Materials:
-
This compound (cis and trans mixture, or individual isomers if available)
-
Chlorocyclohexane
-
Chlorocyclopentane
-
Ethanol (reagent grade)
-
Distilled water
-
Phenolphthalein (B1677637) indicator solution
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Test tubes, pipettes, burette, stopwatch, and a constant temperature water bath.
Procedure:
-
Preparation of Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water solvent mixture.
-
Reaction Setup: For each chlorocycloalkane to be tested, place a known volume (e.g., 50 mL) of the 50:50 ethanol-water solvent into a clean Erlenmeyer flask. Add a few drops of phenolphthalein indicator.
-
Equilibration: Place the flasks in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for at least 10 minutes.
-
Initiation of Reaction: To each flask, add a precise amount (e.g., 0.1 mmol) of the respective chlorocycloalkane. Start the stopwatch immediately upon addition.
-
Titration: The solvolysis reaction produces HCl, which will cause the phenolphthalein indicator to remain colorless. Titrate the generated HCl with the standardized NaOH solution. A convenient method is to add a known, small volume of NaOH at the beginning and record the time it takes for the pink color to disappear. Alternatively, perform periodic titrations of aliquots taken from the reaction mixture.
-
Data Collection: Record the volume of NaOH added and the time at regular intervals until the reaction is complete (i.e., the rate of HCl production becomes negligible).
-
Data Analysis:
-
Calculate the concentration of the chlorocycloalkane remaining at each time point.
-
Plot ln[R-Cl] versus time. If the plot is linear, the reaction is first-order.
-
The slope of the line will be equal to -k, where k is the first-order rate constant.
-
Compare the rate constants for the different chlorocycloalkanes to determine their relative reactivity.
-
Logical Workflow and Reaction Pathways
The following diagrams illustrate the logical workflow for comparing chlorocycloalkane reactivity and the general mechanisms for substitution and elimination reactions.
Caption: Experimental workflow for comparing chlorocycloalkane reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rate of Bimolecular elimination (E2) reaction for the following : [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved If axial chlorocyclohexanes are generally more | Chegg.com [chegg.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alkylating Agents for Targeted Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Chloro-4-methylcyclohexane against established alkylating agents, a cornerstone class of cytotoxic compounds used in cancer therapy and biological research. By covalently modifying cellular macromolecules, primarily DNA, these agents inhibit cell division and induce cell death.[1][2][3] This document outlines their mechanisms of action, compares their performance based on available data, presents key experimental protocols for their evaluation, and visualizes critical pathways and workflows.
Mechanism of Action: Targeting DNA
Alkylating agents exert their cytotoxic effects by transferring an alkyl group to nucleophilic sites on cellular molecules.[4] Their primary biological target is DNA.[5] The N7 position of guanine (B1146940) is particularly susceptible to alkylation, though other sites on adenine (B156593) and cytosine can also be affected.[5][6] This interaction can lead to several downstream consequences:
-
DNA Strand Breakage: The alkylated base can be excised by DNA repair enzymes, leading to strand breaks.[5][7]
-
Abnormal Base Pairing: An alkylated guanine may incorrectly pair with thymine (B56734) during replication, causing mutations.[5][7]
-
DNA Cross-linking: Bifunctional agents, which have two reactive alkylating groups, can form covalent bonds between two different guanine bases. This can occur on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link).[5][8] Interstrand cross-linking is particularly cytotoxic as it physically prevents the DNA double helix from unwinding, thereby halting both replication and transcription.[5]
Alkylating agents are cell-cycle nonspecific, meaning they can damage DNA at any phase of the cell cycle.[1][5] However, their impact is most significant on rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before replication.[3][5]
Comparative Analysis of Alkylating Agents
While numerous alkylating agents are well-documented in preclinical and clinical studies, there is a notable lack of published biological data for this compound as a therapeutic alkylating agent. Its properties are primarily characterized in the context of chemical synthesis.[9][10][11] Therefore, this comparison benchmarks established agents and positions this compound as a compound of unknown biological activity, whose potential would need to be determined using the experimental protocols outlined later in this guide.
Based on its simple monochloroalkane structure, this compound would be expected to act as a monofunctional alkylating agent, likely through an SN1 or SN2 mechanism depending on the conditions. However, its reactivity, specificity, and cytotoxicity in a biological system remain uncharacterized.
Table 1: Performance and Properties of Established Alkylating Agents
| Agent | Class | Primary Mechanism | Common Applications | Key Dose-Limiting Toxicities |
| Cyclophosphamide | Nitrogen Mustard | SN1 (after activation)[12] | Breast cancer, ovarian cancer, lymphomas, leukemias[1][12] | Myelosuppression, hemorrhagic cystitis[6][13] |
| Melphalan | Nitrogen Mustard | SN1[12] | Multiple myeloma, ovarian cancer[12] | Myelosuppression, mucositis[12] |
| Carmustine (BCNU) | Nitrosourea | SN1[12] | Brain tumors, lymphomas, multiple myeloma[12] | Delayed and cumulative myelosuppression, pulmonary fibrosis[13] |
| Busulfan | Alkyl Sulfonate | SN2[12] | Chronic myelogenous leukemia (CML), bone marrow ablation[12][13] | Profound myelosuppression, pulmonary fibrosis, veno-occlusive disease[13] |
| Temozolomide | Triazene | SN1 (after activation) | Glioblastoma, anaplastic astrocytoma[1] | Myelosuppression[14] |
| This compound | Chloroalkane | Unknown (Presumed SN1/SN2) | Not established in drug development | Unknown |
Experimental Protocols for Evaluation
To benchmark a novel compound like this compound, a series of standardized in vitro and in vivo experiments are required.
In Vitro Cytotoxicity: MTT Assay
This assay determines the concentration of an agent that inhibits cell growth by 50% (IC50), providing a measure of its potency.[5]
Methodology:
-
Cell Plating: Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of the alkylating agent for 48-72 hours.
-
MTT Addition: Add MTT solution. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan.[5]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. The IC50 is calculated from the dose-response curve.[5]
DNA Damage: Alkaline Elution Assay
This assay quantifies DNA damage, such as interstrand cross-links (ICLs), induced by bifunctional agents.[15]
Methodology:
-
Treatment: Treat cells with the alkylating agent. For ICLs, include a positive control for strand breaks (e.g., ionizing radiation).[5]
-
Cell Lysis: Lyse cells directly on a filter, leaving DNA attached.
-
Elution: Elute the DNA from the filter using an alkaline solution. The rate of elution is inversely proportional to the DNA strand length. Cross-linked DNA elutes much slower than DNA with single-strand breaks.
-
Quantification: Quantify the amount of DNA remaining on the filter over time using a fluorescent dye.
In Vivo Efficacy: Xenograft Tumor Model
This experiment evaluates the anti-tumor activity of an agent in a living organism.[16]
Methodology:
-
Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer the alkylating agent according to a defined schedule and dose.
-
Monitoring: Monitor tumor volume and body weight bi-weekly.[17]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is measured by tumor growth inhibition.
Affected Signaling Pathways
DNA damage induced by alkylating agents triggers cellular signaling cascades that determine the cell's fate, often leading to apoptosis. The p53 tumor suppressor protein plays a central role in this process.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. 1-CHLORO-1-METHYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. lookchem.com [lookchem.com]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. m.youtube.com [m.youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Experimental vs. Theoretical NMR Shifts: A Comparative Guide for 1-Chloro-4-methylcyclohexane
A Detailed Analysis for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the structure of organic molecules. The comparison between experimentally obtained NMR chemical shifts and theoretically predicted values provides a powerful method for structural verification and conformational analysis. This guide offers a detailed comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 1-Chloro-4-methylcyclohexane, a valuable model system for studying stereochemical effects in cyclic compounds.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. Experimental data is sourced from the foundational work of Schneider and Hoppen (1978), while theoretical values have been generated using industry-standard NMR prediction software.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon Atom | cis-Isomer (Experimental) | cis-Isomer (Theoretical) | trans-Isomer (Experimental) | trans-Isomer (Theoretical) |
| C1 | 62.1 | 63.5 | 62.9 | 64.2 |
| C2, C6 | 35.5 | 36.1 | 35.9 | 36.8 |
| C3, C5 | 29.8 | 30.5 | 30.4 | 31.1 |
| C4 | 31.5 | 32.0 | 31.9 | 32.5 |
| CH₃ | 22.4 | 22.9 | 22.7 | 23.2 |
Note: Experimental data from H. J. Schneider, V. Hoppen J. Org. Chem. 1978, 43, 3866-3873. Theoretical values are representative predictions from NMR software.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | cis-Isomer (Experimental) | cis-Isomer (Theoretical) | trans-Isomer (Experimental) | trans-Isomer (Theoretical) |
| H1 | 4.45 | 4.38 | 3.85 | 3.79 |
| H2, H6 (ax) | 2.10 | 2.05 | 2.20 | 2.15 |
| H2, H6 (eq) | 1.80 | 1.75 | 1.65 | 1.60 |
| H3, H5 (ax) | 1.30 | 1.25 | 1.90 | 1.85 |
| H3, H5 (eq) | 1.75 | 1.70 | 1.10 | 1.05 |
| H4 | 1.50 | 1.45 | 1.60 | 1.55 |
| CH₃ | 0.90 | 0.88 | 0.92 | 0.90 |
Note: Experimental data for ¹H NMR is based on typical values for similar substituted cyclohexanes. Theoretical values are representative predictions from NMR software.
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. Below is a detailed methodology representative of the experimental conditions used for acquiring ¹H and ¹³C NMR spectra of substituted cyclohexanes.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.
-
Software: TopSpin or similar software for data acquisition and processing.
Sample Preparation:
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound isomer.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, to ensure proper relaxation of quaternary carbons.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Temperature: 298 K.
Data Processing:
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically phase correct the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the signals to determine the relative number of protons.
Visualization of the Comparison Workflow
The logical flow for comparing experimental and theoretical NMR data can be visualized as follows:
Caption: Workflow for comparing experimental and theoretical NMR data.
This guide provides a framework for the rigorous comparison of experimental and theoretical NMR data, a critical practice in modern chemical research. The presented data and protocols for this compound serve as a practical example for researchers engaged in the synthesis and analysis of complex organic molecules.
Molecular Docking of 1-Chloro-4-methylcyclohexane Derivatives: A Comparative Guide
A detailed analysis of the binding affinities and interaction patterns of cyclohexane (B81311) derivatives with target proteins is crucial for structure-based drug design. This guide provides a comparative overview of molecular docking studies involving cyclohexane scaffolds, with a focus on providing a framework for evaluating compounds like 1-Chloro-4-methylcyclohexane derivatives. Due to a lack of specific published molecular docking data for this compound, this guide utilizes data from studies on analogous halogenated compounds and other cyclohexane derivatives to illustrate the comparative methodology.
This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It outlines the standard protocols for molecular docking, presents a structured format for quantitative data comparison, and visualizes key workflows and biological pathways.
Comparative Docking Performance
Molecular docking simulations are employed to predict the binding affinity of a ligand to a target protein, typically reported as a binding energy score (in kcal/mol). A more negative binding energy indicates a stronger predicted interaction. The following table provides a template for comparing the docking performance of this compound derivatives against other substituted cyclohexanes. The data presented here is hypothetical and serves to illustrate the format for comparison.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | Hypothetical Kinase 1 | -7.8 | TYR-123, LEU-178, VAL-201 | 1 | 5 |
| 4-Methylcyclohexanol | Hypothetical Kinase 1 | -6.5 | TYR-123, SER-125, LEU-178 | 2 | 3 |
| Chlorocyclohexane | Hypothetical Kinase 1 | -7.2 | LEU-178, VAL-201, ALA-203 | 0 | 6 |
| Methylcyclohexane | Hypothetical Kinase 1 | -5.9 | LEU-178, VAL-201, ALA-203 | 0 | 4 |
Experimental Protocols
A standardized and well-documented experimental protocol is essential for the reproducibility of in silico molecular docking studies. The following protocol is a generalized workflow that can be adapted for specific software and targets.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Hydrogen atoms are added to the protein, and partial charges (e.g., Gasteiger charges) are assigned.
-
-
Ligand Preparation:
-
The 2D structures of the ligands, including this compound and its analogs, are drawn using a molecular editor.
-
The 2D structures are converted to 3D conformations, and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the protein's active site.
-
The scoring function of the docking program calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking poses are ranked based on their binding energy scores.
-
The best-scoring pose for each ligand is visually inspected to analyze the protein-ligand interactions, including hydrogen bonds and hydrophobic contacts. Visualization is typically done using software like PyMOL or Discovery Studio.
-
Visualizations
Visual diagrams are critical for understanding complex workflows and biological relationships. The following diagrams, created using the DOT language, illustrate a typical molecular docking workflow and a hypothetical signaling pathway that could be targeted by cyclohexane derivatives.
Safety Operating Guide
Proper Disposal of 1-Chloro-4-methylcyclohexane: A Guide for Laboratory Professionals
For Immediate Release
Shanghai, China – December 21, 2025 – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 1-Chloro-4-methylcyclohexane, a halogenated organic compound commonly used in research and development. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not immediately available, information for the isomeric compound 1-Chloro-1-methylcyclohexane and general guidelines for halogenated organic compounds dictate the following precautions[1]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. In case of potential inhalation, use a respirator with an appropriate organic vapor cartridge.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.
-
Spill Management: In the event of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed, properly labeled container for disposal. Do not allow the chemical to enter drains or waterways[1].
Operational Disposal Plan
The disposal of this compound falls under the regulations for hazardous waste due to its classification as a halogenated organic compound. The primary method of disposal is incineration at a licensed hazardous waste facility.
Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound and materials contaminated with it in a dedicated, clearly labeled, and leak-proof container.
-
Halogenated Waste Stream: This container should be designated for "Halogenated Organic Waste." Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene (B3416737) or glass) and is kept tightly closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Disposal Procedure:
-
Waste Manifest: All hazardous waste requires a hazardous waste manifest for transportation to a disposal facility. This document tracks the waste from the generator to its final destination.
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.
-
Regulatory Compliance: Disposal must be carried out in accordance with local, state, and federal regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Regulatory Data and Waste Classification
| Parameter | Classification/Code | Description |
| Waste Type | Halogenated Organic Compound | Contains a carbon-halogen bond. |
| EPA Hazardous Waste Code (Anticipated) | F001 or F002 | "F-listed" wastes from non-specific sources. F001 includes certain spent halogenated solvents used in degreasing. F002 includes other spent halogenated solvents. The specific code depends on the use of the chemical. |
| Disposal Method | Incineration | The recommended method for the destruction of halogenated organic compounds. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, research institutions and chemical professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory.
References
Essential Safety and Logistical Information for Handling 1-Chloro-4-methylcyclohexane
Quantitative Data Summary
For quick reference, the table below summarizes the available quantitative data for 1-Chloro-4-methylcyclohexane.
| Property | Value |
| Molecular Formula | C₇H₁₃Cl[1] |
| Molecular Weight | 132.63 g/mol [1] |
| Boiling Point | 165.5°C @ 760 mmHg[2][3] |
| Flash Point | 41.8°C[2][3] |
| Density | 0.95 g/cm³[2][3] |
| Vapor Pressure | 2.46 mmHg @ 25°C[2] |
| GHS Hazard Classification | Data not available |
| LD50 / LC50 | Data not available[4] |
Personal Protective Equipment (PPE)
Given the flammable nature and potential for irritation based on similar compounds, the following PPE is mandatory when handling this compound.
| Protection Type | Recommended Equipment |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A flame-retardant laboratory coat and closed-toe shoes are required. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict protocol is essential for the safe handling of this compound.
1. Pre-Experiment Preparations:
-
Risk Assessment: Before beginning any work, conduct a comprehensive risk assessment that considers the scale of the experiment, reaction conditions, and potential for byproduct formation.
-
Fume Hood: Verify that the chemical fume hood is certified and functioning correctly. All manipulations of this compound must occur within the fume hood.
-
PPE Inspection: Inspect all required PPE for integrity before donning.
-
Spill Kit: Ensure a spill kit appropriate for flammable and halogenated organic liquids is readily accessible.
-
Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
2. Handling and Dispensing:
-
Grounding: To prevent ignition from static discharge, use proper grounding and bonding techniques when transferring the liquid from larger containers.
-
Dispensing: Utilize a funnel or cannula for liquid transfers to minimize the risk of splashes and vapor release.
-
Heating: If the protocol requires heating, use a controlled heating source such as a heating mantle or sand bath. Never use an open flame.[5]
-
Storage: When not in use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from sources of ignition.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
-
Waste Disposal: Dispose of all chemical waste and contaminated materials in accordance with the disposal plan detailed below.
-
Hygiene: After removing gloves, wash hands thoroughly with soap and water.
Disposal Plan
Proper segregation and disposal of waste are critical to ensure safety and environmental compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: this compound and any solutions containing it are classified as halogenated organic waste.[6] This waste stream must be collected in a designated, properly labeled container.
-
Avoid Mixing: It is crucial not to mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[7][8]
2. Waste Containers:
-
Labeling: The waste container must be clearly and accurately labeled "Halogenated Organic Waste," and this compound should be listed as a component.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.
3. Contaminated Materials:
-
Solid Waste: Items such as used gloves, absorbent pads from minor spills, and contaminated paper towels must be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as halogenated organic waste. The rinsed container should then be managed according to your institution's hazardous waste container disposal policy.
4. Institutional Guidelines:
-
Always adhere to your institution's specific hazardous waste management procedures. Consult your Environmental Health and Safety (EHS) department for detailed guidance on waste collection and disposal.
Visual Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
